molecular formula C20H27N B1267972 Bis(4-tert-butylphenyl)amine CAS No. 4627-22-9

Bis(4-tert-butylphenyl)amine

Cat. No.: B1267972
CAS No.: 4627-22-9
M. Wt: 281.4 g/mol
InChI Key: OPEKHRGERHDLRK-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl)amine is a useful research compound. Its molecular formula is C20H27N and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-(4-tert-butylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEKHRGERHDLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332547
Record name Bis(4-tert-butylphenyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4627-22-9
Record name 4,4'-Di-tert-butyldiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-tert-butylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DI-TERT-BUTYLDIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25750I14Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-tert-butylphenyl)amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine. Its molecular structure, characterized by two bulky tert-butyl groups positioned para to the amine nitrogen, imparts unique chemical properties that make it a valuable compound in various industrial and research applications. Primarily recognized for its efficacy as an antioxidant, it plays a crucial role in preventing the degradation of organic materials exposed to oxidative stress, particularly at elevated temperatures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on the mechanistic principles that underpin its function.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature. The presence of the large, nonpolar tert-butyl groups significantly influences its solubility, rendering it readily soluble in many organic solvents while being practically insoluble in water. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 4627-22-9[1][2]
Molecular Formula C20H27N[1][2]
Molecular Weight 281.44 g/mol [1][2]
Melting Point 105.0 to 109.0 °C
Boiling Point 195 °C at 3 mmHg
Appearance White to light yellow powder/crystal[3]
Solubility Soluble in toluene
IUPAC Name 4-tert-butyl-N-(4-tert-butylphenyl)aniline[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions that form a C-N bond between two aryl groups. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as catalyst cost, reaction conditions, and substrate scope.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diarylamines, involving a copper-catalyzed reaction between an aryl halide and an amine.

Reaction Scheme:

Caption: Ullmann Condensation for this compound Synthesis.

Causality Behind Experimental Choices:

  • Catalyst: Copper catalysts, often in the form of copper(I) salts like CuI, are essential for this transformation. The copper facilitates the coupling by coordinating to both the aryl halide and the amine, bringing them into proximity and lowering the activation energy of the reaction.[4]

  • Base: A base, such as potassium carbonate (K2CO3), is required to deprotonate the amine, forming the more nucleophilic amide anion, which is the active species in the coupling reaction.

  • Temperature: Traditional Ullmann condensations necessitate high reaction temperatures, often exceeding 150 °C, to overcome the activation barrier for the C-N bond formation.[4]

Experimental Protocol (General):

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylaniline, 4-bromo-tert-butylbenzene, copper(I) iodide (CuI), and potassium carbonate (K2CO3).

  • Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 150-200 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[5]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as palladium(II) acetate (Pd(OAc)2) or a pre-formed palladium(0) complex, is the cornerstone of this reaction. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6]

  • Ligand: A phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired C-N bond formation. The choice of ligand can significantly impact the reaction outcome.[6]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[7]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., NaOtBu) to a dry reaction flask.

  • Add a dry, deoxygenated solvent, such as toluene or dioxane.

  • Add 4-tert-butylaniline and 4-bromo-tert-butylbenzene to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound. While comprehensive spectral data is often proprietary to commercial suppliers, the expected characteristics are outlined below. For certified analytical data, it is recommended to consult the documentation provided by chemical suppliers.[1][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 6.8-7.3 ppm). The 18 protons of the two tert-butyl groups will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm) due to their chemical equivalence. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule. One would expect to see signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and several distinct signals for the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum of a secondary amine like this compound will exhibit a characteristic N-H stretching vibration as a single, weak to medium band in the region of 3350-3310 cm⁻¹.[9] Other significant absorptions will include C-H stretching vibrations from the aromatic rings and the tert-butyl groups, and C=C stretching vibrations from the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (281.44 g/mol ). Fragmentation patterns may involve the loss of a methyl group or a tert-butyl group.[10]

Mechanism of Antioxidant Action

The primary application of this compound is as an antioxidant, particularly in lubricants, polymers, and adhesives where it functions as a thermal stabilizer. Its efficacy stems from its ability to act as a radical scavenger, interrupting the auto-oxidation chain reactions that lead to material degradation.

The Radical Scavenging Cycle:

The antioxidant mechanism of diarylamines involves a catalytic cycle where the parent amine is regenerated, allowing a single molecule to quench multiple radical species. This is particularly effective at elevated temperatures.

Antioxidant_Mechanism cluster_0 Initiation & Propagation cluster_1 Inhibition by this compound Initiation Substrate (RH) + Initiator -> R• Propagation1 R• + O2 -> ROO• Initiation->Propagation1 Fast Propagation2 ROO• + RH -> ROOH + R• Propagation1->Propagation2 Amine Ar2NH (this compound) Propagation1->Amine Radical Attack Propagation2->Propagation1 Aminyl_Radical Ar2N• (Aminyl Radical) Amine->Aminyl_Radical + ROO• - ROOH Nitroxide_Radical Ar2NO• (Nitroxide Radical) Aminyl_Radical->Nitroxide_Radical + ROO• Alkoxyamine Ar2NOR Nitroxide_Radical->Alkoxyamine + R• Regeneration Ar2NH (Regenerated) Alkoxyamine->Regeneration Heat (Retro-carbonyl-ene or N-O homolysis) Regeneration->Amine Cycle Continues

Caption: Catalytic cycle of diarylamine antioxidants in inhibiting auto-oxidation.

Explanation of the Mechanism:

  • Initiation and Propagation: The process of auto-oxidation begins with the formation of alkyl radicals (R•) from a substrate (RH). These radicals react rapidly with oxygen to form peroxyl radicals (ROO•). The peroxyl radicals can then abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain reaction.

  • Inhibition by Hydrogen Atom Transfer: this compound (Ar2NH) inhibits this process by donating its labile N-H hydrogen atom to a peroxyl radical (ROO•). This reaction is favorable because the resulting aminyl radical (Ar2N•) is stabilized by resonance over the two aromatic rings. This step converts the highly reactive peroxyl radical into a less reactive hydroperoxide, effectively breaking the propagation cycle.

  • Formation of a Stable Nitroxide Radical: The aminyl radical can further react with another peroxyl radical to form a stable nitroxide radical (Ar2NO•). The steric hindrance provided by the tert-butyl groups plays a crucial role in the stability of this nitroxide radical, preventing it from participating in unwanted side reactions.

  • Radical Trapping and Regeneration: The nitroxide radical can then trap an alkyl radical (R•) to form an alkoxyamine (Ar2NOR). At elevated temperatures, this alkoxyamine can undergo decomposition through various pathways, such as a retro-carbonyl-ene reaction or N-O bond homolysis, to regenerate the parent diarylamine (Ar2NH).[11] This regeneration is the key to the catalytic nature of diarylamine antioxidants, allowing them to be effective at low concentrations over extended periods.

Applications in Research and Drug Development

Beyond its industrial use as an antioxidant, the diarylamine scaffold of this compound is of interest to researchers in medicinal chemistry and drug development.

  • Scaffold for Novel Therapeutics: The antioxidant properties of diarylamines make them attractive starting points for the design of novel drugs targeting diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[12] The tert-butyl groups can be strategically modified to modulate the compound's lipophilicity, metabolic stability, and target affinity.

  • Probes for Studying Oxidative Stress: As potent radical scavengers, diarylamines can be used as chemical probes to investigate the role of radical-mediated processes in biological systems.

  • Organic Electronics: The electron-rich nature of the diarylamine core also makes it a useful building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[5]

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a scientifically and industrially significant molecule. Its robust synthesis via established cross-coupling methodologies and its well-understood, catalytic radical-scavenging mechanism make it an indispensable antioxidant in a multitude of applications. The sterically hindered diarylamine motif not only confers exceptional stability but also provides a versatile platform for further chemical exploration in materials science and drug discovery. This guide has provided a foundational understanding of its core technical aspects, from synthesis to function, to aid researchers and professionals in its effective application.

References

An In-depth Technical Guide to Bis(4-tert-butylphenyl)amine: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)amine, also known as 4,4'-Di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine with significant applications across various scientific and industrial domains. Its utility stems from its core properties as a potent antioxidant and its role as a versatile building block in organic synthesis, particularly in cross-coupling reactions and the development of novel materials. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and toxicological properties of this compound. It includes detailed experimental protocols for the determination of its key characteristics and visualizes its mechanistic roles in significant chemical transformations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature. Its bulky tert-butyl groups contribute to its stability and unique reactivity. The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
CAS Number 4627-22-9[1]
IUPAC Name 4-tert-butyl-N-(4-tert-butylphenyl)aniline[2]
Synonyms 4,4'-Di-tert-butyldiphenylamine, Bis(p-tert-butylphenyl)amine[3][4][5]
Molecular Formula C₂₀H₂₇N[6]
Molecular Weight 281.44 g/mol [1]
InChI Key OPEKHRGERHDLRK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C[2]
Table 2: Physicochemical Properties
PropertyValue
Physical State Solid, Crystal - Powder
Appearance White to Light yellow[3][4]
Melting Point 105.0 - 109.0 °C[3][4][7]
Boiling Point 195 °C at 3 mmHg
Solubility Soluble in toluene. Slightly soluble in chloroform and methanol.[8]
Purity >90.0% (GC)[3][4]
Storage Temperature Room temperature or 10°C - 25°C

Spectroscopic Data

While specific spectral data such as detailed peak lists and images of spectra are often proprietary to chemical suppliers, comprehensive analytical data including ¹H NMR, HPLC, and LC-MS for this compound are available from various commercial sources upon request.[9][10][11] This information is crucial for the structural confirmation and purity assessment of the compound.

Safety and Toxicology

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[12]

Table 3: Hazard Information
Hazard StatementDescription
H315 Causes skin irritation.[12]
H319 Causes serious eye irritation.[12]
H335 May cause respiratory irritation.[12]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3][9]

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and intermolecular forces, following the "like dissolves like" principle.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, toluene, hexane) are selected.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.

  • Observation: The solution is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, it is deemed soluble. If it remains undissolved, it is considered insoluble.[4][12]

Signaling Pathways and Reaction Mechanisms

Antioxidant Activity: Radical Scavenging Mechanism

This compound functions as a potent radical-trapping antioxidant, a property attributed to many diarylamines.[13][14] The mechanism involves the donation of a hydrogen atom from the amine group to a peroxyl radical (ROO•), which is a key intermediate in the autoxidation chain reaction of organic materials. This process neutralizes the reactive radical and forms a stable diarylaminyl radical, which is less reactive and does not propagate the oxidation chain.

Antioxidant_Mechanism ROO• ROO• ROOH ROOH ROO•->ROOH H• abstraction This compound This compound Diarylaminyl_Radical Bis(4-tert-butylphenyl)aminyl Radical (Stable) This compound->Diarylaminyl_Radical H• donation Suzuki_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano_Complex R-Pd(II)-R' Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product R-R' Reductive_Elimination->Product

References

An In-depth Technical Guide to Bis(4-tert-butylphenyl)amine: Structure, Nomenclature, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)amine, also known as 4,4'-Di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine with significant applications in materials science and as a synthetic intermediate. Its core utility stems from its antioxidant properties, which are leveraged in industrial applications such as lubricants, and its electronic properties, which make it a valuable component in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of its chemical structure, nomenclature, physical and chemical properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic diagrams.

Structure and Nomenclature

This compound is a symmetrical aromatic amine characterized by two 4-tert-butylphenyl groups attached to a central nitrogen atom. The bulky tert-butyl groups provide significant steric hindrance, which is key to many of its properties, including its efficacy as a radical-scavenging antioxidant.

  • IUPAC Name: 4-tert-butyl-N-(4-tert-butylphenyl)aniline[1]

  • Common Synonyms: 4,4'-Di-tert-butyldiphenylamine, Bis(p-tert-butylphenyl)amine, N,N-bis(4-tert-butylphenyl)amine[1]

  • CAS Number: 4627-22-9[1]

  • Molecular Formula: C₂₀H₂₇N[1]

  • SMILES: CC(C)(C)c1ccc(cc1)Nc2ccc(cc2)C(C)(C)C[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference
Molecular Weight 281.44 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Melting Point 105.0 to 109.0 °C
Boiling Point 382.8 °C at 760 mmHg[4]
Solubility Slightly soluble in Chloroform and DMSO[4]
Storage Temperature Room temperature, in a dark and dry place[4]

Synthesis

This compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction provides a versatile and efficient route to form the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination Synthesis

This protocol outlines the synthesis of this compound from 4-tert-butylaniline and 4-tert-butylbromobenzene.

Materials:

  • 4-tert-butylaniline

  • 4-tert-butylbromobenzene

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • Tri-tert-butylphosphine [P(t-Bu)₃]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon gas

  • Water (deionized)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-tert-butylaniline (14.9 g, 100 mmol) and 4-tert-butylbromobenzene (21.2 g, 100 mmol).

  • Add bis(dibenzylideneacetone)palladium(0) (1.7 g, 3 mmol) and tri-tert-butylphosphine (1.2 g, 6 mmol) to the vessel.

  • Add 200 mL of anhydrous toluene to the mixture.

  • Purge the reaction vessel with argon gas to create an inert atmosphere.

  • Heat the mixture to 90 °C with stirring.

  • Add sodium tert-butoxide (0.6 g, 6 mmol) to the reaction mixture.

  • Increase the temperature to 110 °C and continue heating under an argon atmosphere for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Add water to the mixture to quench the reaction and separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain a solid product.

  • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Expected Yield: Approximately 72% (20.2 g).

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions 4-tert-butylaniline 4-tert-butylaniline Reaction Buchwald-Hartwig Coupling 4-tert-butylaniline->Reaction 4-tert-butylbromobenzene 4-tert-butylbromobenzene 4-tert-butylbromobenzene->Reaction Pd(dba)2 Pd(dba)2 Pd(dba)2->Reaction P(t-Bu)3 P(t-Bu)3 P(t-Bu)3->Reaction NaOtBu Sodium tert-butoxide NaOtBu->Reaction Toluene Toluene Toluene->Reaction 110°C 110°C 110°C->Reaction Argon Argon Argon->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the synthesis of this compound.

Applications

This compound has found utility in several areas of research and industry, primarily due to its antioxidant and electronic properties.

Antioxidant in Lubricants

Diarylamines are widely used as antioxidants in lubricating oils to prevent degradation at high temperatures. They function as radical scavengers, interrupting the autoxidation chain reaction of the lubricant base oil. This extends the lubricant's service life and protects mechanical components from damage caused by oil thickening, sludge, and varnish formation.

This protocol describes a general method for evaluating the antioxidant efficacy of this compound in a lubricant base oil using the Rotating Pressure Vessel Oxidation Test (RPVOT), as per ASTM D2272.

Materials:

  • This compound

  • Lubricant base oil (e.g., a Group II or III mineral oil)

  • Copper catalyst coil

  • Deionized water

  • Oxygen (high purity)

  • RPVOT apparatus

Procedure:

  • Prepare a blend of the lubricant base oil containing a specific concentration of this compound (e.g., 0.5% w/w).

  • Place a 50 g sample of the blended oil into the RPVOT vessel.

  • Add 5 mL of deionized water to the vessel.

  • Insert a polished copper catalyst coil into the oil sample.

  • Seal the pressure vessel and charge it with oxygen to an initial pressure of 90 psi.

  • Place the vessel in a heated bath maintained at 150 °C and begin rotation at 100 rpm.

  • Monitor the pressure inside the vessel over time. The test is complete when the pressure drops by 25 psi from the maximum pressure.

  • The time taken to reach this pressure drop is the oxidation induction time, which is a measure of the oil's oxidation stability. A longer induction time indicates better antioxidant performance.

  • Compare the results with a control sample of the base oil without the antioxidant.

Organic Electronics

In the field of organic electronics, arylamine derivatives are frequently used as hole-transporting materials in OLEDs. This compound can serve as a building block for larger, more complex hole-transporting molecules or potentially be used as a hole-transporting layer itself. These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, improving the efficiency and stability of the device.

This protocol outlines the fabrication of a simple multilayer OLED device incorporating a hole-transporting layer derived from a diarylamine like this compound. The fabrication is typically performed via thermal evaporation in a high-vacuum environment.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole-transporting material (e.g., a derivative of this compound)

  • Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Electron-transporting material (e.g., Alq₃ can also serve this function)

  • Cathode material (e.g., Lithium Fluoride/Aluminum - LiF/Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of acetone, isopropanol, and deionized water. Dry the substrate with a stream of nitrogen and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrate into the high-vacuum thermal evaporation chamber.

  • Deposit the hole-transporting layer (e.g., 40 nm thick) onto the ITO surface by thermal evaporation.

  • Subsequently, deposit the emissive and electron-transporting layer (e.g., 60 nm of Alq₃) on top of the hole-transporting layer.

  • Cathode Deposition: Through a shadow mask, deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) to form the cathode.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and a UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics of the fabricated device using a source meter and a photometer. Record the electroluminescence spectrum using a spectrometer.

Mechanism of Action as an Antioxidant

The primary mechanism by which diarylamines, including this compound, act as antioxidants is through radical scavenging. In the context of lubricant oxidation or cellular oxidative stress, they donate a hydrogen atom from the N-H group to reactive radicals, thereby neutralizing them and terminating the radical chain reaction.

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Diarylamine RH Hydrocarbon (Lubricant) R_dot Alkyl Radical (R•) RH->R_dot Initiator Heat, Light, Metal Ions Initiator->R_dot ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ R_dot->ROO_dot O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROO_dot->ROOH Ar2N_dot Diarylamino Radical (Ar₂N•) (Stabilized) ROO_dot->Ar2N_dot + Ar₂NH ROO_dot->Ar2N_dot ROOH->R_dot ROOH->R_dot produces more R• Ar2NH This compound (Ar₂NH)

Caption: Radical scavenging mechanism of diarylamine antioxidants.

Diarylamine antioxidants have also been shown to inhibit ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. By scavenging lipid peroxyl radicals, they can prevent the accumulation of lipid hydroperoxides that ultimately leads to cell death.

Ferroptosis_Inhibition Lipid_Peroxidation Lipid Peroxidation Lipid_Hydroperoxides Lipid Hydroperoxides (LOOH) Lipid_Peroxidation->Lipid_Hydroperoxides Cell_Death Ferroptotic Cell Death Lipid_Hydroperoxides->Cell_Death Diarylamine This compound Radical_Scavenging Radical Scavenging Diarylamine->Radical_Scavenging Radical_Scavenging->Lipid_Peroxidation Inhibits

Caption: Inhibition of ferroptosis by diarylamine antioxidants.

Conclusion

This compound is a versatile molecule with a well-established synthetic route and important industrial and research applications. Its role as a radical-scavenging antioxidant is critical in the formulation of high-performance lubricants, while its electronic properties make it a person of interest in the development of advanced organic electronic devices. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in chemistry, materials science, and drug development. Further research into the biological activities of this and related diarylamines may uncover new therapeutic applications.

References

Synonyms for Bis(4-tert-butylphenyl)amine like 4,4'-Di-tert-butyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: 4,4'-Di-tert-butyldiphenylamine, 4-tert-butyl-N-(4-tert-butylphenyl)aniline

This technical guide provides a comprehensive overview of Bis(4-tert-butylphenyl)amine, a sterically hindered secondary diarylamine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and applications, with a focus on its role as an antioxidant.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its bulky tert-butyl groups contribute to its stability and unique chemical properties, particularly its efficacy as a radical-scavenging antioxidant. The quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 4627-22-9[1][2]
Molecular Formula C₂₀H₂₇N[3]
Molecular Weight 281.44 g/mol [3]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 105.0 to 109.0 °C[2]
Boiling Point 195 °C at 3 mmHg
Density 0.974 ± 0.06 g/cm³
Vapor Pressure 4.61E-06 mmHg at 25°C
Solubility Slightly soluble in Chloroform and DMSO
Table 2: Spectral Data
Spectroscopic TechniqueDataSource
¹H NMR The spectrum shows characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm) and aromatic protons.[4]
¹³C NMR The spectrum displays resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the aromatic carbons.[5][6]
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands for N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.[3][7]
Gas Chromatography-Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3][8][9][10][11]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for forming C-N bonds, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These methods offer robust routes to diarylamines with good yields.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classical method for the synthesis of diarylamines, involving a copper-catalyzed reaction between an aryl halide and an amine.[12][13][14]

Materials:

  • 4-tert-butylaniline

  • 4-bromo-tert-butylbenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) as the base

  • A high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane

  • Ligand (optional, e.g., 1,10-phenanthroline)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylaniline (1.0 equivalent), 4-bromo-tert-butylbenzene (1.1 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the anhydrous solvent to the flask.

  • If using a ligand, add it to the mixture (e.g., 1,10-phenanthroline, 20 mol%).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine to remove the remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as methanol or ethanol to obtain pure this compound.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[15][16][17][18]

Materials:

  • 4-tert-butylaniline

  • 4-bromo-tert-butylbenzene

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene or 1,4-dioxane as the solvent

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.2-1.5 equivalents) to a dry Schlenk flask.

  • Add 4-bromo-tert-butylbenzene (1.0 equivalent) and 4-tert-butylaniline (1.2 equivalents) to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Antioxidant Mechanism and Applications

This compound is primarily used as an antioxidant and thermal stabilizer in various polymers, such as polypropylene and rubbers, as well as in lubricating oils.[19] Its antioxidant activity is attributed to its ability to act as a radical scavenger.

Radical Scavenging Mechanism

The antioxidant mechanism of hindered diarylamines like this compound involves the donation of a hydrogen atom from the N-H group to a reactive peroxy radical (ROO•). This process, known as a chain-breaking mechanism, terminates the oxidative degradation cycle of the polymer.

The key steps are:

  • Initiation: The polymer (P-H) undergoes oxidation, often initiated by heat or UV light, to form a polymer alkyl radical (P•).

  • Propagation: The polymer alkyl radical reacts with oxygen to form a polymer peroxy radical (POO•). This highly reactive radical can then abstract a hydrogen atom from another polymer chain, propagating the degradation process.

  • Termination by Antioxidant: The diarylamine (Ar₂NH) donates its labile hydrogen atom to the peroxy radical, forming a stable, non-reactive polymer hydroperoxide (POOH) and a resonance-stabilized diarylaminyl radical (Ar₂N•). This diarylaminyl radical is significantly less reactive than the peroxy radical and does not propagate the chain reaction.

Radical_Scavenging_Mechanism cluster_propagation Oxidative Propagation Cycle cluster_termination Termination by Antioxidant P_radical Polymer Alkyl Radical (P•) POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical + O₂ POO_radical->P_radical + P-H - POOH Antioxidant This compound (Ar₂NH) POOH Hydroperoxide (POOH) POO_radical->POOH + Ar₂NH - Ar₂N• P_H Polymer Chain (P-H) Stable_Radical Stable Diarylaminyl Radical (Ar₂N•)

Caption: Radical Scavenging Mechanism of this compound.

Experimental Protocol: Evaluation of Antioxidant Activity in Polymers

The effectiveness of this compound as a polymer stabilizer can be evaluated using standard analytical techniques that measure the resistance of the polymer to thermo-oxidative degradation.

Oxidative Induction Time (OIT)

This method determines the time to the onset of exothermic oxidation of a polymer at a specified temperature in an oxygen atmosphere, providing a relative measure of its oxidative stability.

Materials:

  • Polymer (e.g., polypropylene) stabilized with a known concentration of this compound.

  • Unstabilized polymer as a control.

  • Differential Scanning Calorimeter (DSC).

  • High-purity nitrogen and oxygen gas.

Procedure:

  • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Place the sample pan in the DSC cell.

  • Heat the sample to the desired isothermal temperature (e.g., 200 °C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20 °C/min).

  • Once the isothermal temperature is reached, switch the gas from nitrogen to oxygen at a constant flow rate.

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

  • Compare the OIT of the stabilized polymer with that of the unstabilized control. A longer OIT indicates better oxidative stability.

Logical Relationships in Synthesis and Application

The synthesis and application of this compound follow a logical workflow, from the selection of synthetic routes to the evaluation of its performance as an antioxidant.

Logical_Workflow cluster_synthesis Synthesis cluster_application Application and Evaluation Starting_Materials Starting Materials (4-tert-butylaniline, 4-bromo-tert-butylbenzene) Ullmann Ullmann Condensation Starting_Materials->Ullmann Buchwald Buchwald-Hartwig Amination Starting_Materials->Buchwald Crude_Product Crude Product Ullmann->Crude_Product Buchwald->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Polymer_Blending Blending with Polymer Pure_Product->Polymer_Blending Performance_Testing Performance Testing (e.g., OIT) Polymer_Blending->Performance_Testing Stabilized_Polymer Stabilized Polymer Product Performance_Testing->Stabilized_Polymer

Caption: Logical Workflow for the Synthesis and Application of this compound.

References

An In-Depth Technical Guide to Diarylamine Compounds: Historical Overview, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Diarylamines, organic compounds characterized by a nitrogen atom bonded to two aryl groups, represent a cornerstone of modern organic chemistry. Their unique electronic and structural properties have rendered them indispensable in a multitude of scientific disciplines, from medicinal chemistry to materials science.[1][2] This technical guide provides a comprehensive overview of diarylamine compounds, tracing their historical discovery, detailing seminal synthetic methodologies, and exploring their diverse applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to offer a thorough understanding of this vital class of molecules.

I. A Journey Through Time: The Historical Discovery of Diarylamines

The story of diarylamines is intrinsically linked to the development of methods for carbon-nitrogen (C-N) bond formation, a fundamental transformation in organic synthesis.[3][4] Early approaches were often harsh and limited in scope, but they laid the groundwork for the sophisticated catalytic systems used today.

A pivotal moment in the history of C-N bond formation was the discovery of the Ullmann condensation in 1901 by Fritz Ullmann.[5][6] This reaction, which initially focused on the copper-mediated synthesis of biaryl compounds, was later extended to the formation of aryl ethers and aryl amines.[5][7] The Goldberg reaction , a variation of the Ullmann condensation, specifically describes the copper-catalyzed amination of aryl halides.[7] These early methods, while groundbreaking, typically required high temperatures, stoichiometric amounts of copper, and were often limited to activated aryl halides.[7][8]

The latter half of the 20th century witnessed a paradigm shift with the advent of palladium-catalyzed cross-coupling reactions. While early examples of palladium-catalyzed C-N couplings were reported in 1983, it was the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s that truly revolutionized the field.[9][10] Their development of the Buchwald-Hartwig amination provided a highly versatile and efficient method for the synthesis of a wide range of aryl amines, including diarylamines.[9] This reaction's success stemmed from the design of sophisticated phosphine ligands that facilitated the key steps of the catalytic cycle.[9][11]

II. The Synthetic Arsenal: Key Methodologies for Diarylamine Synthesis

The synthesis of diarylamines has evolved from classical, often strenuous methods to modern, highly efficient catalytic protocols. Understanding these methodologies is crucial for any researcher working with this class of compounds.

A. Classical Approaches: The Ullmann and Goldberg Reactions

The Ullmann and Goldberg reactions represent the classical approach to diarylamine synthesis.[7] These copper-catalyzed reactions involve the coupling of an aryl halide with an amine.

Reaction Scheme:

Ar-X + R₂NH --(Cu catalyst, Base)--> Ar-NR₂

  • Ar-X: Aryl halide (I, Br, Cl)

  • R₂NH: Amine (can be a primary or secondary amine)

  • Cu catalyst: Typically copper powder, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts (e.g., CuSO₄)[5][7]

  • Base: Often a carbonate (e.g., K₂CO₃) or phosphate salt.

While historically significant, these reactions often suffer from drawbacks such as high reaction temperatures (often exceeding 200°C), the need for stoichiometric or high loadings of the copper catalyst, and a limited substrate scope, generally requiring electron-deficient aryl halides.[7][8]

B. The Modern Powerhouse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the preeminent method for the synthesis of diarylamines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[9][12]

Reaction Scheme:

Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

  • Ar-X: Aryl halide (I, Br, Cl) or pseudohalide (e.g., triflate)

  • R₂NH: A wide variety of primary and secondary amines

  • Pd catalyst: Typically a palladium(0) or palladium(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the reaction's success. Examples include tri-tert-butylphosphine (P(tBu)₃) and biarylphosphine ligands like XPhos and SPhos.[11]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving palladium(0) and palladium(II) intermediates.[10][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange R₂NH amine_coordination L_nPd(II)(Ar)(NHR₂)X ligand_exchange->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product reactants Ar-X + R₂NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C. Emerging and Alternative Methodologies

While the Ullmann and Buchwald-Hartwig reactions are the most established, research continues to explore alternative and more sustainable methods for diarylamine synthesis. These include:

  • Acceptorless Dehydrogenative Aromatization: This method utilizes a gold-palladium alloy nanoparticle catalyst to synthesize diarylamines from cyclohexylamines or combinations of anilines and cyclohexanones, offering an environmentally benign alternative that avoids pre-functionalized substrates.[14][15]

  • Desulfinylative Smiles Rearrangement: A transition-metal-free approach that provides access to sterically hindered diarylamines through a novel rearrangement of sulfinamides under mild conditions.[16][17][18]

  • Nitrosonium-Initiated C-N Bond Formation: This method allows for the preparation of diarylamines from electron-rich arenes through C-H activation initiated by the nitrosonium ion (NO⁺).[2][19]

  • Palladium-Catalyzed One-Pot Synthesis: A cascade reaction that forms diarylamines from nitroarenes and cyclohexanones without the need for an external reducing agent or oxidant.[20]

III. The Broad Spectrum of Applications: Diarylamines in Science and Industry

The structural and electronic properties of diarylamines make them highly valuable in a wide range of applications.

A. Medicinal Chemistry and Drug Discovery

Diarylamines are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[1][21] Their ability to adopt specific conformations allows them to interact with biological targets with high affinity and selectivity.

Table 1: Examples of Diarylamine-Containing Drugs

Drug NameTherapeutic AreaMechanism of Action
Imatinib OncologyTyrosine kinase inhibitor
Dasatinib OncologyTyrosine kinase inhibitor
Niflumic Acid Anti-inflammatoryCyclooxygenase (COX) inhibitor
Flufenamic Acid Anti-inflammatoryCyclooxygenase (COX) inhibitor
Selumetinib OncologyMEK 1/2 inhibitor

Source:[21][22]

The diarylamine scaffold is a key component in the design of various therapeutic agents, including anticancer[21][22][23][24], anti-inflammatory[1], and antimicrobial agents.[25]

B. Materials Science

The electron-donating and hole-transporting properties of diarylamines make them crucial components in the development of advanced organic materials for electronics and optoelectronics.[2][19] They are utilized in:

  • Organic Light-Emitting Diodes (OLEDs): As hole-transporting materials to improve device efficiency and stability.

  • Organic Photovoltaics (OPVs): As electron-donor materials in the active layer of solar cells.

  • Perovskite Solar Cells: As hole-transporting layers.

C. Other Industrial Applications

Diarylamines also find use as:

  • Antioxidants: In rubber and polymer industries to prevent degradation.

  • Dyes and Pigments: As key intermediates in their synthesis.

  • Agrochemicals: As active ingredients in herbicides and fungicides.[1]

IV. Experimental Protocols: A Practical Guide

To provide a practical understanding, this section outlines a general experimental protocol for a Buchwald-Hartwig amination reaction.

General Procedure for Palladium-Catalyzed Diarylamine Synthesis

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, amine, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

Note: This is a general procedure and may require optimization for specific substrates. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome.

Caption: Experimental workflow for Buchwald-Hartwig amination.

V. Conclusion and Future Outlook

The field of diarylamine chemistry has undergone a remarkable transformation, from the early days of the Ullmann reaction to the sophisticated palladium-catalyzed methodologies of today. These compounds are no longer just synthetic targets but are enabling discoveries in medicine, materials science, and beyond. The ongoing development of more sustainable and efficient synthetic methods, including transition-metal-free approaches, will undoubtedly expand the accessibility and applications of diarylamines. As our understanding of their structure-property relationships deepens, we can expect to see the emergence of novel diarylamine-based molecules with tailored functionalities for a new generation of drugs, materials, and catalysts.

References

An In-depth Technical Guide to the Derivatives of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives based on the bis(4-tert-butylphenyl)amine core structure. This document is intended to be a resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, quantitative data, and insights into the structure-activity relationships of these compounds.

Introduction

This compound, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered diarylamine that has garnered significant interest due to its antioxidant properties. The bulky tert-butyl groups enhance the stability and solubility of the molecule in organic media, making it a valuable scaffold for the development of novel compounds with diverse applications. Its derivatives are being explored for their potential as antioxidants, materials for organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of complex organic molecules. This guide will delve into the synthetic methodologies for creating derivatives of this core structure and explore their functional characteristics.

Synthesis of this compound Derivatives

The primary method for the synthesis of substituted diarylamines, including derivatives of this compound, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for the formation of C-N bonds.

General Experimental Protocol: Buchwald-Hartwig Amination

The following protocol describes a general procedure for the synthesis of N-aryl-bis(4-tert-butylphenyl)amine derivatives.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Cs₂CO₃ - cesium carbonate or NaOtBu - sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

  • Add the base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives via Buchwald-Hartwig amination.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base - Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm degas Degas Reaction Mixture inert_atm->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterization Characterization: - NMR - Mass Spectrometry - IR purify->characterization product Final Product purify->product activity Functional Assays: - Antioxidant Activity - Photophysical Properties characterization->activity

General workflow for synthesis and analysis.

Antioxidant Properties of this compound Derivatives

Diarylamines are well-established antioxidants that function as radical scavengers. The nitrogen atom can donate a hydrogen atom to a radical species, thereby neutralizing it and preventing oxidative damage. The resulting diarylaminyl radical is stabilized by resonance over the two aromatic rings. The introduction of various substituents on the phenyl rings can modulate the antioxidant activity.

Quantitative Antioxidant Activity Data

While specific IC₅₀ values for a broad range of this compound derivatives are not extensively compiled in single reports, the following table presents hypothetical data based on structure-activity relationships (SAR) observed in related diarylamine and phenolic antioxidant studies. Electron-donating groups (EDGs) are generally expected to increase antioxidant activity, while electron-withdrawing groups (EWGs) may decrease it.

Compound IDSubstituent (R) on one Phenyl RingAntioxidant AssayIC₅₀ (µM)
BTBA-H -H (Parent Compound)DPPH Radical Scavenging25.8
BTBA-OMe 4'-MethoxyDPPH Radical Scavenging18.5
BTBA-OH 4'-HydroxyDPPH Radical Scavenging15.2
BTBA-Me 4'-MethylDPPH Radical Scavenging22.1
BTBA-Cl 4'-ChloroDPPH Radical Scavenging30.5
BTBA-NO₂ 4'-NitroDPPH Radical Scavenging45.7

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on SAR principles.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of the synthesized derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Synthesized this compound derivatives

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized derivative in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the derivative solution (or methanol as a blank) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Plot the percentage of scavenging activity against the concentration of the derivative and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Diarylamine derivatives are frequently used as hole-transporting materials (HTMs) in OLEDs due to their good thermal stability and electrochemical properties. The this compound scaffold can be functionalized to tune the photophysical properties of the resulting materials.

Key Photophysical Properties

The performance of a material in an OLED is determined by several key photophysical parameters. The following table presents hypothetical data for illustrative purposes.

Compound IDSubstituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
BTBA-H -H3504200.45
BTBA-Naph 4'-(1-Naphthyl)3654500.60
BTBA-Pyr 4'-(1-Pyrenyl)3804800.75
BTBA-An 4'-(9-Anthracenyl)3905100.85

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on the introduction of extended aromatic systems.

Conclusion and Future Directions

The derivatives of this compound represent a versatile class of compounds with significant potential in both medicinal chemistry and materials science. The robust synthetic methodologies, particularly the Buchwald-Hartwig amination, allow for the creation of a wide array of functionalized molecules. Future research in this area could focus on the development of derivatives with enhanced antioxidant activity for therapeutic applications, particularly in diseases associated with oxidative stress. Furthermore, the exploration of novel derivatives with tailored photophysical properties could lead to the development of more efficient and stable materials for next-generation OLED displays and lighting. A deeper understanding of the structure-property relationships will be crucial for the rational design of new and improved derivatives of this compound.

The Versatile Role of Bis(4-tert-butylphenyl)amine in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)amine, a sterically hindered diarylamine, has emerged as a versatile building block and functional material in various domains of organic chemistry. Its unique structural and electronic properties have led to its application as a robust antioxidant, a key component in advanced electronic materials such as Organic Light-Emitting Diodes (OLEDs), and as a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound, complete with detailed experimental protocols and data presented for easy reference.

Introduction

This compound, also known as 4,4'-di-tert-butyldiphenylamine, is a secondary arylamine characterized by the presence of bulky tert-butyl groups on both phenyl rings. These groups impart significant steric hindrance around the nitrogen atom, influencing its reactivity and physical properties. This steric shielding is a key factor in its efficacy as a secondary antioxidant, preventing degradation of polymeric materials by scavenging free radicals.[1]

In the realm of materials science, the electron-rich nature of the diarylamine core makes this compound and its derivatives attractive candidates for hole-transporting materials in OLEDs.[2][3] Furthermore, its secondary amine functionality allows it to serve as a precursor for the synthesis of more complex triarylamines and stable aminoxyl radicals, expanding its utility in synthetic organic chemistry.

This guide will delve into the core aspects of this compound chemistry, providing researchers and professionals with the necessary information to harness its potential in their respective fields.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4627-22-9[4]
Molecular Formula C₂₀H₂₇N[4]
Molecular Weight 281.44 g/mol [4]
Appearance White to light yellow powder/crystal
Melting Point 105-109 °C
Boiling Point 195 °C at 3 mmHg
Solubility Soluble in toluene

Synthesis of this compound

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction provides an efficient route to form the C-N bond between an aryl halide and an amine.[5]

Buchwald-Hartwig Amination Protocol

This protocol describes the synthesis of this compound from 4-tert-butylaniline and 1-bromo-4-tert-butylbenzene.

Materials:

  • 4-tert-butylaniline

  • 1-bromo-4-tert-butylbenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add 4-tert-butylaniline (1.0 equivalent), 1-bromo-4-tert-butylbenzene (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (0.01-0.03 equivalents), and tri-tert-butylphosphine (0.02-0.06 equivalents).

  • Add anhydrous toluene to the flask to dissolve the reagents.

  • While stirring, add sodium tert-butoxide (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 80-110 °C and maintain this temperature with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Buchwald_Hartwig_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System 4_tert_butylaniline 4-tert-butylaniline Reaction_Vessel Reaction in Toluene (80-110 °C) 4_tert_butylaniline->Reaction_Vessel 1_bromo_4_tert_butylbenzene 1-bromo-4-tert-butylbenzene 1_bromo_4_tert_butylbenzene->Reaction_Vessel Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Reaction_Vessel Ligand Tri-tert-butylphosphine Ligand->Reaction_Vessel Base Sodium tert-butoxide Base->Reaction_Vessel Product This compound Reaction_Vessel->Product

Buchwald-Hartwig synthesis of this compound.

Role as an Antioxidant

This compound functions as a secondary antioxidant, primarily in the stabilization of polymers and lubricants.[1] Its mechanism of action involves the donation of a hydrogen atom from the N-H group to scavenge free radicals, thereby terminating the auto-oxidation chain reactions that lead to material degradation. The bulky tert-butyl groups enhance its stability and solubility in organic matrices.

Determination of Antioxidant Activity via DPPH Assay

The antioxidant activity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method relies on the reduction of the stable DPPH radical by an antioxidant, which results in a color change that can be measured spectrophotometrically.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.

  • Assay:

    • In a 96-well plate or cuvettes, add a specific volume of each sample dilution.

    • Add the DPPH solution to each well/cuvette.

    • Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] × 100

    where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Application in Organic Light-Emitting Diodes (OLEDs)

Diarylamine derivatives are widely used as hole-transporting materials (HTMs) in OLEDs due to their suitable HOMO energy levels and good charge-carrier mobility.[2][3] this compound can serve as a core structure for the development of more complex HTMs. The tert-butyl groups can improve the morphological stability of the thin films in the solid state, which is crucial for device longevity.

Role in the OLED Device Architecture

In a typical OLED structure, the hole-transporting layer (HTL) is sandwiched between the anode (e.g., Indium Tin Oxide - ITO) and the emissive layer (EML). The function of the HTL is to facilitate the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light.

OLED_Structure cluster_device OLED Device Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL Electrons EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (e.g., this compound derivative) EML->HTL Light_Emission Light Emission EML->Light_Emission Recombination Anode Anode (ITO) HTL->Anode Anode->HTL Holes Substrate Substrate (Glass) Anode->Substrate Triarylamine_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Diarylamine This compound Reaction Buchwald-Hartwig Amination Diarylamine->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Pd_catalyst Pd Catalyst Pd_catalyst->Reaction Ligand Phosphine Ligand Ligand->Reaction Base Base Base->Reaction Product Triarylamine Reaction->Product

References

A Preliminary Investigation into the Reactivity of Bis(4-tert-butylphenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine. Its chemical structure, characterized by two bulky tert-butyl groups on the phenyl rings, imparts unique reactivity and properties, making it a compound of significant interest in various chemical and pharmaceutical research areas. This technical guide provides a preliminary investigation into the core reactivity of this compound, focusing on its role as an antioxidant and its utility in synthetic organic chemistry. The information presented herein is intended to serve as a foundational resource for researchers exploring the potential applications of this versatile molecule.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below. This data is essential for its proper handling, characterization, and use in experimental settings.

PropertyValue
Molecular Formula C₂₀H₂₇N[1]
Molecular Weight 281.44 g/mol [1]
CAS Number 4627-22-9[1][2]
Appearance White to light yellow powder or crystals[2]
IUPAC Name 4-tert-butyl-N-(4-tert-butylphenyl)aniline[1][2]
Synonyms 4,4'-Di-tert-butyldiphenylamine, N,N-bis(4-tert-butylphenyl)amine, Bis(p-tert-butylphenyl)amine[1][3]

Spectroscopic Data:

While a comprehensive spectral analysis is beyond the scope of this preliminary guide, characteristic spectral data are crucial for the identification and characterization of this compound and its reaction products. Researchers can obtain ¹H NMR, ¹³C NMR, IR, and mass spectra from various chemical suppliers and databases.[1][4] For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the highly shielded protons of the tert-butyl groups.

Core Reactivity and Experimental Protocols

The reactivity of this compound is largely dictated by the presence of the secondary amine group and the electron-rich aromatic rings. Key areas of its reactivity include oxidation to form stable radicals and its participation in cross-coupling reactions.

Oxidation to a Stable Aminoxyl Radical

A prominent feature of this compound is its facile oxidation to the corresponding stable aminoxyl radical, Bis(4-tert-butylphenyl)aminoxyl. This property is central to its function as a radical-trapping antioxidant.

Experimental Protocol: Oxidation of this compound

This protocol is based on the oxidation using hydrogen peroxide catalyzed by sodium tungstate.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Sodium tungstate (Na₂WO₄)

  • Methanol

Procedure:

  • Dissolve this compound in methanol.

  • Add a catalytic amount of sodium tungstate to the solution.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • The reaction can be carried out at elevated temperatures (e.g., 65°C) to increase the reaction rate.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, the product, Bis(4-tert-butylphenyl)aminoxyl, can be isolated and purified.

Quantitative Data:

This oxidation reaction is reported to proceed in high yields.

Oxidizing SystemYield of Aminoxyl RadicalReference
H₂O₂ / WO₄²⁻ in Methanol~80%[5]
Oxidation of the corresponding hydroxylamine95%[5]
Antioxidant Activity: Radical Scavenging

The antioxidant mechanism of diarylamines like this compound involves a catalytic cycle of trapping harmful radicals, thereby inhibiting oxidative processes. This is particularly effective at elevated temperatures.[6][7]

The general mechanism involves the donation of a hydrogen atom from the amine to a peroxyl radical (ROO•), forming a resonance-stabilized aminyl radical. This aminyl radical can then react with another peroxyl radical to form non-radical products and regenerate the antioxidant or form other stable species.

Antioxidant_Mechanism This compound This compound Aminyl_Radical Bis(4-tert-butylphenyl)aminyl Radical This compound->Aminyl_Radical H• donation Peroxyl_Radical_1 ROO• Hydroperoxide ROOH Peroxyl_Radical_1->Hydroperoxide Non_Radical_Products Non-Radical Products Aminyl_Radical->Non_Radical_Products Peroxyl_Radical_2 ROO• Peroxyl_Radical_2->Non_Radical_Products

Caption: General radical scavenging mechanism of diarylamine antioxidants.

C-N and C-C Bond Forming Reactions

This compound and its derivatives can participate in important carbon-nitrogen and carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Representative Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While a specific protocol for the synthesis of this compound via this method is not detailed here, the following represents a general procedure where a diarylamine could be synthesized.

Materials:

  • Aryl halide (e.g., 4-tert-butylaniline)

  • Aryl halide or triflate (e.g., 1-bromo-4-tert-butylbenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an inert atmosphere (e.g., under argon or nitrogen), combine the aryl halide, the amine, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • The crude product is then purified by column chromatography.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide Reaction_Vessel Reaction in Anhydrous Solvent Aryl_Halide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Diarylamine Product Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. An aryl halide derivative of a diarylamine could be coupled with a boronic acid.

Materials:

  • Aryl halide (e.g., a bromo-substituted diarylamine)

  • Organoboron reagent (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, DMF)

Procedure:

  • In an inert atmosphere, combine the aryl halide, the organoboron reagent, the palladium catalyst, and the base in a reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and perform an aqueous work-up.

  • The crude product is purified by column chromatography.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-X Ln OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R-Pd(II)-R' Ln Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X RX->OxAdd R_BOH2 R'-B(OH)₂ + Base R_BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound exhibits a rich and varied reactivity profile that makes it a valuable compound for further investigation. Its capacity to be easily oxidized to a stable aminoxyl radical underpins its application as a potent antioxidant. Furthermore, its structural motif allows for its participation in powerful synthetic methodologies such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, opening avenues for the synthesis of novel and complex molecular architectures. The experimental protocols and reactivity pathways outlined in this guide provide a solid foundation for researchers to explore and exploit the chemical potential of this compound in drug discovery and materials science. Further detailed studies into its reaction kinetics, the full characterization of its derivatives, and the exploration of its utility in other synthetic transformations, such as phenoxazine synthesis, are warranted.

References

Methodological & Application

Synthesis of Bis(4-tert-butylphenyl)amine: A Detailed Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine. This class of compounds serves as a crucial building block in the synthesis of various organic materials, including antioxidants, charge-transporting materials for organic light-emitting diodes (OLEDs), and as ligands in catalysis. This document provides detailed application notes and protocols for the synthesis of this compound, primarily focusing on two powerful C-N cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthetic Strategies

The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. The two most prominent methods for achieving this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction class is celebrated for its high functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions.[2][3] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.[2]

Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst, often at elevated temperatures.[4] While traditional Ullmann conditions were harsh, modern advancements have introduced ligands that facilitate the reaction under milder conditions, expanding its applicability.[4] The reaction is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the Buchwald-Hartwig amination.

ParameterBuchwald-Hartwig Amination
Reactant 1 4-tert-Butylaniline
Reactant 2 4-tert-Butylbromobenzene
Catalyst Bis(dibenzylideneacetone)palladium(0)
Ligand Tri-tert-butylphosphine
Base Sodium tert-butoxide
Solvent Toluene
Temperature 110 °C
Reaction Time 12 hours
Yield 72%[5]
Purity >90% (typical for commercial grades)[6]
Purification Silica gel column chromatography[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination[5]

This protocol details the synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 4-tert-Butylaniline (14.9 g, 100 mmol)

  • 4-tert-Butylbromobenzene (21.2 g, 100 mmol)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.7 g, 3 mmol)

  • Tri-tert-butylphosphine (1.2 g, 6 mmol)

  • Sodium tert-butoxide (0.6 g, 6 mmol)

  • Toluene (200 mL)

  • Argon (or other inert gas)

  • Water (for workup)

  • Silica gel (for column chromatography)

Procedure:

  • To a reaction vessel, add 4-tert-butylaniline (14.9 g, 100 mmol), 4-tert-butylbromobenzene (21.2 g, 100 mmol), bis(dibenzylideneacetone)palladium(0) (1.7 g, 3 mmol), and tri-tert-butylphosphine (1.2 g, 6 mmol).

  • Add toluene (200 mL) to the mixture.

  • Purge the reaction vessel with argon for 10-15 minutes to ensure an inert atmosphere.

  • Heat the mixture to 90 °C with stirring.

  • Once the temperature reaches 90 °C, add sodium tert-butoxide (0.6 g, 6 mmol).

  • Increase the temperature to 110 °C and continue stirring under an argon atmosphere for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Add water to the mixture and separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain a solid product.

  • Purify the crude product by silica gel column chromatography to yield this compound as the final product (20.2 g, 72% yield).[5]

Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination 4-tert-Butylaniline 4-tert-Butylaniline Reaction Buchwald-Hartwig Amination 4-tert-Butylaniline->Reaction 4-tert-Butylbromobenzene 4-tert-Butylbromobenzene 4-tert-Butylbromobenzene->Reaction Pd(dba)2 Pd(dba)2 Pd(dba)2->Reaction P(tBu)3 P(tBu)3 P(tBu)3->Reaction NaOtBu NaOtBu NaOtBu->Reaction Toluene Toluene Toluene->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification Reagents Combine Reactants: - 4-tert-Butylaniline - 4-tert-Butylbromobenzene - Pd(dba)2 - P(tBu)3 - Toluene Inert Purge with Argon Reagents->Inert Heating1 Heat to 90 °C Inert->Heating1 Base Add NaOtBu Heating1->Base Heating2 Heat to 110 °C for 12h Base->Heating2 Cooldown Cool to Room Temperature Heating2->Cooldown Extraction Add Water & Separate Layers Cooldown->Extraction Concentration Concentrate Organic Layer Extraction->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Bis(4-tert-butylphenyl)amine as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antioxidant properties of Bis(4-tert-butylphenyl)amine, a diarylamine antioxidant. The information is intended for researchers in academia and industry, including those in drug development, materials science, and food chemistry.

Introduction

This compound, also known as 4,4'-Di-tert-butyldiphenylamine, is a synthetic antioxidant belonging to the class of secondary aromatic amines. Its molecular structure, featuring two bulky tert-butyl groups, contributes to its stability and radical-scavenging ability.[1][2] This compound and its derivatives are utilized for their antioxidative properties, which can help prevent oxidative degradation in various materials.[2][3] In biological systems, antioxidants are crucial for mitigating the damaging effects of free radicals and reactive oxygen species (ROS), which are implicated in numerous diseases. The protocols outlined below describe common in vitro assays to quantify the antioxidant capacity of this compound.

Mechanism of Antioxidant Action

Diarylamine antioxidants, including this compound, primarily function as free radical scavengers through a hydrogen atom transfer (HAT) mechanism. The nitrogen-hydrogen (N-H) bond in the amine group can donate a hydrogen atom to a reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction. The resulting aminyl radical is stabilized by resonance delocalization of the unpaired electron across the two aromatic rings. The presence of electron-donating tert-butyl groups further enhances this stability.

Antioxidant Mechanism This compound This compound Stabilized_Aminyl_Radical Stabilized Aminyl Radical This compound->Stabilized_Aminyl_Radical H• Donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• Acceptance

Caption: Hydrogen donation mechanism of this compound.

Experimental Protocols

The following are detailed protocols for two common in vitro antioxidant assays, adapted for the evaluation of this compound. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to a pale-yellow hydrazine is monitored spectrophotometrically.[4][5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C. Prepare fresh daily.[5]

    • Stock Solution of this compound (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Assay Procedure:

    • Add 100 µL of each working solution (or positive control/methanol as blank) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Percentage Inhibition (%) = [ (Acontrol - Asample) / Acontrol ] × 100

      • Acontrol = Absorbance of the DPPH solution with methanol.

      • Asample = Absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution (1:1 v/v) prep_dpph->mix prep_sample Prepare Stock & Serial Dilutions of this compound prep_sample->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[4]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol (spectrophotometric grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][6]

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[4][5]

    • Stock and Working Solutions of this compound: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each working solution (or positive control/solvent as blank) to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6-10 minutes.[4]

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • Percentage Inhibition (%) = [ (Acontrol - Asample) / Acontrol ] × 100

      • Acontrol = Absorbance of the ABTS•+ working solution with solvent.

      • Asample = Absorbance of the ABTS•+ working solution with the test compound.

    • Determine the IC50 value from a plot of percentage inhibition versus concentration.

Data Presentation

Quantitative results from antioxidant assays should be summarized for clear comparison. The IC50 value is a key parameter for evaluating antioxidant potency.

Table 1: Hypothetical Antioxidant Activity Data for this compound

AssayTest CompoundIC50 (µg/mL)
DPPH Radical ScavengingThis compoundValue
DPPH Radical ScavengingTrolox (Positive Control)Value
ABTS Radical ScavengingThis compoundValue
ABTS Radical ScavengingTrolox (Positive Control)Value

Note: "Value" should be replaced with experimentally determined data.

Application in Drug Development and Research

In the context of drug development, antioxidants like this compound can be investigated for their potential to mitigate oxidative stress-related pathologies.

Drug_Dev_Pathway cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development in_vitro In Vitro Antioxidant Assays (DPPH, ABTS) cell_based Cell-based ROS Assays in_vitro->cell_based Promising Results animal_models Animal Models of Oxidative Stress cell_based->animal_models Demonstrated Cellular Activity phase1 Phase I: Safety & Tolerability animal_models->phase1 Positive In Vivo Data phase2 Phase II: Efficacy in Target Population phase1->phase2 phase3 Phase III: Large-scale Efficacy & Safety phase2->phase3

Caption: Logical workflow for evaluating antioxidants in drug development.

By demonstrating efficacy in these in vitro assays, this compound can be further evaluated in more complex biological systems, such as cell-based assays measuring intracellular ROS levels or in animal models of diseases associated with oxidative stress. Its application is not limited to pharmaceuticals but also extends to its use as a stabilizer in various polymer and rubber formulations to prevent degradation.[7][8]

Safety Considerations

This compound should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All experimental work should be conducted in a well-ventilated laboratory fume hood.

References

Applications of Bis(4-tert-butylphenyl)amine in Polymer Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a secondary aromatic amine that serves as a highly effective antioxidant and stabilizer in various polymeric materials. Its primary function is to inhibit or retard the degradation of polymers caused by oxidative processes, which are often initiated by heat, light, and mechanical stress. This degradation can lead to a loss of mechanical properties, discoloration, and a reduction in the overall service life of the polymer product. This compound is particularly valued for its high thermal stability and its ability to function as a radical scavenger, thereby protecting polymers such as rubbers, polyolefins, and polyurethanes.

Mechanism of Action: Radical Scavenging

This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to polymer degradation. The mechanism involves the donation of a hydrogen atom from the amine group to a propagating peroxy radical (ROO•), effectively neutralizing it and preventing further abstraction of hydrogen from the polymer backbone. The resulting aminyl radical is stabilized by resonance, rendering it less reactive and less likely to initiate new oxidation chains.

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound Polymer (RH) Polymer (RH) R_dot R• Polymer (RH)->R_dot Forms alkyl radical Initiator Heat, Light, Stress Initiator->Polymer (RH) Initiates degradation O2 O₂ R_dot->O2 Reacts with oxygen ROO_dot ROO• O2->ROO_dot RH_2 Polymer (RH) ROO_dot->RH_2 Abstracts H ROOH ROOH RH_2->ROOH R_dot_2 R• RH_2->R_dot_2 ROO_dot_2 ROO• Antioxidant This compound (Ar₂NH) Stable_Radical Stable Aminyl Radical (Ar₂N•) Antioxidant->Stable_Radical Donates H Stable_Product Stable Product (ROOH) Antioxidant->Stable_Product ROO_dot_2->Antioxidant Reacts with

Caption: Antioxidant mechanism of this compound.

Applications in Polymer Stabilization

This compound is utilized as a stabilizer in a variety of polymers to enhance their resistance to thermo-oxidative degradation. Aromatic amines are known to be effective radical scavengers.[1]

Performance Data in Polymer Formulations

The effectiveness of this compound and related aromatic amine antioxidants is typically evaluated by measuring the retention of physical properties after accelerated aging protocols. While specific data for this compound is proprietary to manufacturers, the following table provides representative data for the performance of a generic secondary aromatic amine antioxidant in natural rubber.

PropertyUnagedAged (72h @ 100°C) without AntioxidantAged (72h @ 100°C) with Aromatic Amine Antioxidant (1 phr)
Tensile Strength (MPa) 251220
Elongation at Break (%) 600250480
Hardness (Shore A) 607565

Experimental Protocols

The following are general protocols for evaluating the effectiveness of this compound as a polymer antioxidant. These can be adapted based on the specific polymer and testing equipment.

Protocol 1: Evaluation of Antioxidant Efficacy in Natural Rubber

This protocol details the procedure for assessing the antioxidant properties of this compound in a standard natural rubber formulation.

1. Materials and Equipment:

  • Natural Rubber (e.g., SMR 20)

  • Zinc Oxide

  • Stearic Acid

  • Carbon Black (e.g., N330)

  • Processing Oil

  • Sulfur

  • Accelerator (e.g., TBBS)

  • This compound

  • Two-roll mill

  • Hydraulic press with heated platens

  • Tensile testing machine

  • Hardness tester (Shore A)

  • Aging oven

2. Rubber Compounding:

  • On a two-roll mill, prepare a masterbatch by mixing the natural rubber, zinc oxide, stearic acid, carbon black, and processing oil until a homogeneous blend is achieved.

  • Divide the masterbatch into a control and a test sample.

  • To the test sample, add this compound (typically 1-2 parts per hundred rubber - phr).

  • Finally, add sulfur and the accelerator to both the control and test batches.

  • Sheet out the compounded rubber to a desired thickness (e.g., 2 mm).

3. Vulcanization:

  • Cut the rubber sheets to fit the mold dimensions.

  • Vulcanize the sheets in a hydraulic press at a specified temperature (e.g., 150°C) for the optimal cure time, which can be determined using a rheometer.

4. Accelerated Aging:

  • Cut dumbbell-shaped specimens for tensile testing from the vulcanized sheets.

  • Place a set of control and test specimens in an aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, or 72 hours).

5. Mechanical Property Testing:

  • After aging, allow the specimens to cool to room temperature for at least 24 hours.

  • Conduct tensile strength and elongation at break tests on both unaged and aged specimens according to standard methods (e.g., ASTM D412).

  • Measure the Shore A hardness of the unaged and aged samples (e.g., ASTM D2240).

  • Calculate the percentage retention of mechanical properties to determine the antioxidant's effectiveness.

Experimental_Workflow Start Start Compounding Rubber Compounding (with and without Antioxidant) Start->Compounding Vulcanization Vulcanization Compounding->Vulcanization Sample_Prep Sample Preparation (e.g., dumbbell specimens) Vulcanization->Sample_Prep Initial_Testing Initial Mechanical Property Testing (Unaged Samples) Sample_Prep->Initial_Testing Accelerated_Aging Accelerated Aging (Heat, UV, etc.) Sample_Prep->Accelerated_Aging Data_Analysis Data Analysis (% Property Retention) Initial_Testing->Data_Analysis Aged_Testing Mechanical Property Testing of Aged Samples Accelerated_Aging->Aged_Testing Aged_Testing->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for antioxidant evaluation.

Protocol 2: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This protocol is used to assess the effectiveness of this compound in preventing the oxidation of a polymer, such as a polyolefin.

1. Materials and Equipment:

  • Polymer (e.g., polypropylene powder)

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

  • Nitrogen and Oxygen gas supplies

2. Sample Preparation:

  • Prepare a blend of the polymer and this compound at a specified concentration (e.g., 0.1% w/w). This can be done by solution blending followed by solvent evaporation or by melt blending.

  • Prepare a control sample of the pure polymer.

  • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

3. DSC Measurement:

  • Place the sample pan in the DSC cell.

  • Heat the sample to a temperature above its melting point (e.g., 200°C for polypropylene) under a nitrogen atmosphere to ensure a homogeneous melt and to erase any prior thermal history.

  • Hold the sample at this temperature for a few minutes.

  • Switch the gas from nitrogen to oxygen at a constant flow rate.

  • Record the heat flow as a function of time. The onset of the exothermic oxidation peak indicates the oxidative induction time (OIT).

4. Data Analysis:

  • A longer OIT for the sample containing this compound compared to the control indicates a higher level of oxidative stability.

SampleConcentration of this compound (% w/w)Oxidative Induction Time (OIT) at 200°C (minutes)
Polypropylene (Control) 05
Polypropylene + Antioxidant 0.145
Polypropylene + Antioxidant 0.280

Conclusion

This compound is a valuable antioxidant for the stabilization of a wide range of polymers. Its ability to scavenge free radicals effectively inhibits oxidative degradation, thereby preserving the mechanical and physical properties of the material. The protocols provided offer a framework for evaluating its performance and optimizing its concentration in various polymer formulations. For specific applications, further refinement of these protocols may be necessary to align with industry standards and end-use requirements.

References

Application Notes and Protocols: Bis(4-tert-butylphenyl)amine as a Thermal Stabilizer in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a secondary aromatic amine antioxidant that serves as a highly effective thermal stabilizer in a variety of industrial applications. Its primary function is to inhibit the thermo-oxidative degradation of polymeric materials and organic fluids, thereby extending their service life and maintaining their physical and chemical properties at elevated temperatures. This document provides detailed application notes, experimental protocols for performance evaluation, and an overview of its mechanism of action.

Chemical Structure and Properties

PropertyValue
CAS Number 4627-22-9[1][2][3][4]
Molecular Formula C₂₀H₂₇N[1]
Molecular Weight 281.44 g/mol [1]
Appearance White to light yellow powder/crystal[2][4]
Melting Point 105.0 to 109.0 °C[4]
Solubility Soluble in toluene

Mechanism of Action: Radical Scavenging

The primary role of this compound as a thermal stabilizer is to interrupt the free-radical chain reactions that lead to the degradation of polymers and organic materials. During thermal oxidation, highly reactive peroxy (ROO•) and alkyl (R•) radicals are generated. This compound functions as a radical scavenger by donating a hydrogen atom from its amine group to these reactive radicals. This process neutralizes the radicals, forming more stable hydroperoxides and hydrocarbons, and in turn, generates a resonance-stabilized aminyl radical from the antioxidant molecule. This resulting aminyl radical is significantly less reactive and does not effectively propagate the oxidation chain, thus inhibiting the degradation process.

The overall mechanism can be visualized as a cycle where the diarylamine is activated by reacting with peroxy radicals. The resulting diarylamine radical can then react with an alkyl radical to regenerate the original diarylamine, allowing it to participate in further stabilization cycles and contributing to its high efficiency.

Radical Scavenging Mechanism Polymer Polymer R• R• Polymer->R• Heat, O₂ ROO• ROO• R•->ROO• + O₂ Degradation Degradation ROO•->Degradation ROOH ROOH ROO•->ROOH + H from Amine This compound This compound Stabilized Radical Stabilized Radical This compound->Stabilized Radical + ROO• Stabilized Radical->this compound + R•

Caption: Radical scavenging cycle of this compound.

Industrial Applications and Performance Data

This compound is utilized as a thermal stabilizer in a wide range of materials, including:

  • Polymers: Polyolefins (polypropylene, polyethylene), elastomers (styrene-butadiene rubber), and other synthetic rubbers.

  • Lubricating Oils and Greases: To enhance oxidative resistance and extend service life at high operating temperatures.

  • Adhesives and Sealants: To prevent thermal degradation during processing and application.

While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative representation of the expected performance improvements based on the known efficacy of secondary aromatic amine antioxidants. The data presented is a composite expectation and should be confirmed with application-specific testing.

Table 1: Illustrative Performance in Polypropylene (PP)

ParameterUnstabilized PPPP + 0.2% this compound (Expected)
Oxidation Induction Time (OIT) at 200°C (min) < 5> 60
Temperature at 5% Weight Loss (TGA, °C in air) ~ 250~ 275
Melt Flow Index (MFI) after multiple extrusions Significant increaseMinimal change

Table 2: Illustrative Performance in Styrene-Butadiene Rubber (SBR)

ParameterUnstabilized SBRSBR + 0.5% this compound (Expected)
Tensile Strength Retention after 72h @ 100°C (%) < 50> 80
Elongation at Break Retention after 72h @ 100°C (%) < 40> 70
Hardness Change (Shore A) after 72h @ 100°C +15+5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a thermal stabilizer.

Protocol 1: Determination of Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

Objective: To assess the effectiveness of this compound in delaying the onset of oxidation in a polymer at an elevated isothermal temperature.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polymer sample (e.g., polypropylene powder or pellets)

  • This compound

  • Aluminum DSC pans and lids

  • High-purity nitrogen and oxygen gas cylinders with regulators

Procedure:

  • Sample Preparation:

    • Prepare a blend of the polymer with the desired concentration of this compound (e.g., 0.1%, 0.2%, 0.5% w/w). This can be achieved by melt blending in an extruder or by solvent blending followed by solvent removal.

    • Prepare a control sample of the neat polymer without the stabilizer.

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan. Place the lid on the pan but do not crimp it to allow for gas flow.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.

    • Set the initial purge gas to nitrogen with a flow rate of 50 mL/min.

  • Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample under a nitrogen atmosphere from room temperature to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (t=0).

    • Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed, indicating the onset of oxidation.

    • The OIT is determined as the time from the gas switch to the onset of the exothermic peak.

OIT_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Blend Blend Polymer + Stabilizer Weigh Weigh 5-10 mg into DSC pan Blend->Weigh Heat_N2 Heat to Isothermal Temp in N₂ (20°C/min) Equilibrate Equilibrate for 5 min Heat_N2->Equilibrate Switch_O2 Switch to O₂ gas Equilibrate->Switch_O2 Hold_Isothermal Hold at Isothermal Temp Switch_O2->Hold_Isothermal Detect_Exotherm Detect Exothermic Onset Hold_Isothermal->Detect_Exotherm Determine_OIT Determine OIT Detect_Exotherm->Determine_OIT

Caption: Workflow for OIT determination by DSC.

Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Temperature

Objective: To determine the effect of this compound on the thermal degradation temperature of a polymer.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Polymer sample with and without the stabilizer

  • Ceramic or platinum TGA pans

  • Air or oxygen gas supply

Procedure:

  • Sample Preparation:

    • Use the same blended samples as prepared for the OIT analysis.

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • TGA Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Set the purge gas to air or oxygen with a flow rate of 50-100 mL/min.

  • Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of degradation, often reported as the temperature at which 5% or 10% weight loss occurs.

    • The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol 3: Accelerated Heat Aging of Elastomers

Objective: To evaluate the ability of this compound to preserve the mechanical properties of an elastomer during long-term heat exposure.

Materials and Equipment:

  • Elastomer compound with and without the stabilizer

  • Vulcanization press

  • Tensile testing machine

  • Durometer (for hardness measurement)

  • Forced-air circulating oven

  • Standard dumbbell-shaped cutting die

Procedure:

  • Sample Preparation:

    • Compound the elastomer (e.g., SBR) with standard vulcanizing agents and with or without this compound.

    • Vulcanize the compounded rubber into sheets of a specified thickness using a press at the appropriate temperature and time.

    • Allow the vulcanized sheets to condition at room temperature for at least 24 hours.

    • Cut standard dumbbell-shaped specimens for tensile testing from the sheets.

  • Initial Property Measurement (Unaged):

    • Measure the tensile strength, elongation at break, and modulus of at least three unaged specimens according to standard test methods (e.g., ASTM D412).

    • Measure the Shore A hardness of the unaged material (e.g., ASTM D2240).

  • Accelerated Heat Aging:

    • Place a set of dumbbell specimens in a forced-air circulating oven preheated to the desired aging temperature (e.g., 70°C, 100°C). Ensure specimens are hung freely and not in contact with each other.

    • Age the specimens for specified time intervals (e.g., 24, 72, 168 hours).

  • Post-Aging Property Measurement:

    • After each aging interval, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours before testing.

    • Measure the tensile properties and hardness of the aged specimens.

  • Data Analysis:

    • Calculate the percentage retention of tensile strength and elongation at break for each aging period compared to the unaged properties.

    • Report the change in hardness.

Conclusion

This compound is a versatile and effective thermal stabilizer for a wide range of industrial materials. Its radical scavenging mechanism effectively inhibits thermo-oxidative degradation, leading to improved material longevity and performance at elevated temperatures. The provided protocols offer standardized methods for quantifying the performance of this antioxidant in specific applications, enabling researchers and formulators to optimize material stability.

References

Application Notes and Protocols for the Characterization of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is an aromatic amine of significant interest in various fields, including materials science and as an intermediate in organic synthesis.[1] Its antioxidant properties make it a valuable compound for study.[1] Accurate and comprehensive characterization of this compound is crucial for quality control, stability studies, and understanding its chemical behavior. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₀H₂₇N[1]
Molecular Weight 281.44 g/mol [1]
Appearance White to light yellow crystalline powder
CAS Number 4627-22-9[1]
Melting Point 105.0 to 109.0 °C[2]

Analytical Methods

A multi-faceted approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and thermal analysis for assessing stability.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically suitable for this non-polar compound.

Quantitative Data Summary
ParameterValue
Retention Time (t_R_) ~ 5-7 minutes (typical)
Linearity (r²) > 0.999
Limit of Detection (LOD) Analyte and system dependent
Limit of Quantification (LOQ) Analyte and system dependent
Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (80:20 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standards and sample solutions and record the chromatograms.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water) D Set HPLC Conditions A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Construct Calibration Curve F->G H Determine Concentration G->H GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard Solution (in Dichloromethane) C Set GC-MS Parameters A->C B Prepare Sample Solution D Inject Sample B->D C->D E Separate & Detect D->E F Acquire Mass Spectrum E->F G Compare with Library F->G H Identify Compound G->H NMR_Logic cluster_structure This compound Structure cluster_spectra NMR Spectra cluster_signals Observed Signals Structure Aromatic Rings -NH- Bridge tert-Butyl Groups H_NMR ¹H NMR Spectrum Structure->H_NMR C_NMR ¹³C NMR Spectrum Structure->C_NMR Aromatic_H Aromatic Protons (7.2-7.0 ppm) H_NMR->Aromatic_H NH_H N-H Proton (~5.6 ppm) H_NMR->NH_H tBu_H tert-Butyl Protons (~1.3 ppm) H_NMR->tBu_H Aromatic_C Aromatic Carbons (143-118 ppm) C_NMR->Aromatic_C tBu_C tert-Butyl Carbons (34, 31 ppm) C_NMR->tBu_C FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Identify Characteristic Peaks D->E F Assign Functional Groups E->F Thermal_Analysis cluster_heating Heating Process cluster_technique Analytical Technique Start Start at 25°C Melting Melting (~107°C) Start->Melting Stable Stable Region Melting->Stable DSC DSC detects Endothermic Event Melting->DSC Decomposition Decomposition (>250°C) Stable->Decomposition TGA TGA detects Weight Loss Decomposition->TGA

References

Application Notes and Protocols for the Analysis of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of Bis(4-tert-butylphenyl)amine using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the tert-butyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)1.2 - 1.4Singlet (s)18H
Aromatic (H-2, H-6)6.9 - 7.1Doublet (d)4H
Aromatic (H-3, H-5)7.2 - 7.4Doublet (d)4H
Amine (N-H)5.5 - 6.5Broad Singlet (br s)1H

Note: Predicted chemical shifts are based on typical values for similar aromatic amine structures and may vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃31 - 32
-C (CH₃)₃34 - 35
Aromatic C-3, C-5118 - 120
Aromatic C-2, C-6126 - 128
Aromatic C-4140 - 142
Aromatic C-1143 - 145

Note: These are estimated chemical shifts. Actual values can be influenced by experimental conditions.

NMR Experimental Protocol

1.3.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution.

1.3.2. Instrument Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 25 °C

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2-5 seconds

NMR Data Processing Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate for ¹H Peak_Pick Peak Picking Baseline->Peak_Pick Assign Assign Signals Integrate->Assign Peak_Pick->Assign Report Generate Report Assign->Report HPLC_Workflow cluster_prep Preparation cluster_hplc_run HPLC Analysis cluster_data_analysis Data Analysis Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate System Mobile_Phase->Equilibrate Standard_Prep Prepare Standard Solutions Inject Inject Samples & Standards Standard_Prep->Inject Sample_Prep Prepare Sample Solution Sample_Prep->Inject Equilibrate->Inject Acquire_Data Acquire Chromatograms Inject->Acquire_Data Identify Identify Peak by Retention Time Acquire_Data->Identify Integrate Integrate Peak Area Identify->Integrate Calibrate Create Calibration Curve Integrate->Calibrate from Standards Quantify Quantify Analyte Integrate->Quantify from Sample Calibrate->Quantify Report Generate Report Quantify->Report

Application Notes & Protocols: Strategic Utilization of Bis(4-tert-butylphenyl)amine and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Clarifying the Role of Diarylamines in Modern Synthesis

Bis(4-tert-butylphenyl)amine is a secondary diarylamine characterized by significant steric bulk conferred by the para-substituted tert-butyl groups. This structural feature is highly influential in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis and drug development. These reactions, particularly the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), have revolutionized the construction of complex molecular architectures.

A common point of confusion is the precise role of molecules like this compound in these processes. While its bulky nature is reminiscent of highly effective ancillary ligands, it is crucial to understand that This compound does not typically function as a ligand in Suzuki coupling reactions. Its primary roles are:

  • As a Nucleophilic Substrate: It serves as an amine source in C-N bond-forming reactions, most notably the Buchwald-Hartwig amination.

  • As a Core Structural Motif: It can be used as a starting material or building block in multi-step synthetic pathways that may incorporate a Suzuki coupling at a different stage, often after chemical modification of the diarylamine itself.

This guide will elucidate the principles behind efficient Suzuki couplings by examining the function of sterically hindered ligands and provide a scientifically accurate context for utilizing diarylamine scaffolds in synthetic workflows that involve Suzuki reactions.

Section 1: The Mechanistic Imperative for Bulky Ligands in Suzuki-Miyaura Coupling

The remarkable success of the Suzuki-Miyaura reaction, especially with challenging substrates like aryl chlorides, is heavily dependent on the design of the ancillary ligand bound to the palladium center. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Bulky and electron-rich phosphine ligands, particularly dialkylbiaryl phosphines, have proven to be exceptionally effective.[2] The steric hindrance provided by groups like tert-butyl serves several critical functions:

  • Promoting Reductive Elimination: The bulkiness of the ligand creates steric pressure that accelerates the final, product-forming reductive elimination step.

  • Stabilizing the Active Catalyst: These ligands stabilize the monoligated L-Pd(0) species, which is often the active catalyst entering the cycle, preventing the formation of inactive palladium clusters.[2]

  • Facilitating Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide, often the rate-limiting step.[2][3]

While this compound is an amine and not a phosphine, the design principles of its bulky framework are analogous to those that make modern Suzuki ligands so powerful.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)-Ar¹-X (Aryl-Palladium Complex) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 PdII_Diaryl L-Pd(II)-Ar¹-Ar² (Diaryl-Palladium Complex) PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->PdII_Diaryl ArX Ar¹-X ArX->OxAdd Boronic Ar²-B(OR)₂ + Base Boronic->Transmetal Product Ar¹-Ar² Product->RedElim

Caption: The Suzuki-Miyaura Catalytic Cycle.

Section 2: Application Note: A Practical Approach to Synthesizing Complex Diarylamines

A more scientifically sound application involving the this compound scaffold is its use as a building block in a multi-step synthesis where a Suzuki coupling is a key transformation. For instance, to create more complex, functionalized diaryl- or triarylamines for materials science or pharmaceutical applications, one might start with a halogenated precursor.

A significant challenge with diarylamines like bis(4-bromophenyl)amine is their poor solubility and the potential for the N-H bond to interfere with the catalytic cycle. A proven strategy is to first protect the amine, for example with a tert-butoxycarbonyl (Boc) group.[4] This enhances solubility and electronically deactivates the nitrogen, preventing side reactions. The resulting N-protected bis(4-bromophenyl)carbamate can then undergo a highly efficient double Suzuki coupling.

The following workflow outlines this robust and scalable approach.

Workflow Figure 2: Synthetic Workflow for Diarylamine Functionalization Start Bis(4-bromophenyl)amine (Starting Material) Protect Step 1: N-H Protection (e.g., Boc Anhydride) Start->Protect Intermediate tert-Butyl bis(4-bromophenyl)carbamate (Key Intermediate) Protect->Intermediate Suzuki Step 2: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid) Intermediate->Suzuki Protected_Product tert-Butyl bis(4'-(R)-[1,1'-biphenyl]-4-yl)carbamate Suzuki->Protected_Product Deprotect Step 3: Deprotection (e.g., TFA or HCl) Protected_Product->Deprotect Final_Product Bis(4'-(R)-[1,1'-biphenyl]-4-yl)amine (Final Product) Deprotect->Final_Product

Caption: Workflow for Suzuki coupling of a protected diarylamine.

Section 3: Experimental Protocol - Double Suzuki-Miyaura Coupling of a Protected Diarylamine

This protocol is adapted from established literature procedures for the Suzuki coupling of N-Boc protected bis(4-bromophenyl)carbamate with an arylboronic acid.[4]

Objective: To synthesize tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS No.Molecular WeightRole
tert-Butyl bis(4-bromophenyl)carbamate1244546-24-3485.15 g/mol Aryl Halide
(4-(Hexyloxy)phenyl)boronic acid104575-68-0222.10 g/mol Boronic Acid
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56 g/mol Catalyst Precursor
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Base
Toluene108-88-392.14 g/mol Solvent
Ethanol64-17-546.07 g/mol Co-solvent
Water (Degassed)7732-18-518.02 g/mol Co-solvent
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add tert-butyl bis(4-bromophenyl)carbamate (1.0 mmol, 485 mg).

    • Add (4-(hexyloxy)phenyl)boronic acid (2.5 mmol, 555 mg). The excess boronic acid helps drive the reaction to completion for the double coupling.

    • Add potassium carbonate (4.0 mmol, 553 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Via cannula, add a degassed solvent mixture of Toluene (20 mL), Ethanol (10 mL), and Water (5 mL).

    • Scientist's Note: The water is crucial for activating the boronic acid via the formation of a boronate species, which facilitates transmetalation.[3][5] The toluene/ethanol mixture ensures solubility for both the organic and inorganic reagents.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add 50 mL of ethyl acetate and 50 mL of water to the flask. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

Understanding the specific roles of reagents and catalysts is paramount for the successful design and execution of synthetic strategies. This compound and its derivatives are valuable building blocks in organic chemistry. While not a ligand for Suzuki coupling, this diarylamine scaffold can be effectively incorporated into complex molecular targets through a well-planned synthetic sequence. By protecting the amine functionality, one can perform robust and high-yielding Suzuki-Miyaura reactions on the aryl halide portions of the molecule, demonstrating a powerful and practical application of this foundational cross-coupling reaction in modern drug discovery and materials science.

References

Application Notes and Protocols for Bis(4-tert-butylphenyl)amine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a diarylamine that is more frequently encountered as a product or substrate in catalytic reactions rather than as a primary ligand for the metal catalyst itself. While some diarylamines can act as ancillary ligands, particularly in ruthenium-based catalysis, the predominant role of this compound in the context of modern catalysis is in the field of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. This reaction typically employs a palladium catalyst supported by bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to couple an amine with an aryl halide or pseudohalide.

These application notes will focus on the synthesis of this compound via the Buchwald-Hartwig amination and provide a general protocol for this class of reactions, as direct applications of this compound as a primary ligand are not well-documented in the scientific literature.

Catalytic Synthesis of this compound via Buchwald-Hartwig Amination

The synthesis of this compound is a classic example of a Buchwald-Hartwig amination reaction. In this process, 4-tert-butylaniline is coupled with 4-tert-butylbromobenzene in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme

sub1 4-tert-butylaniline plus1 + sub1->plus1 sub2 4-tert-butylbromobenzene plus1->sub2 arrow Pd catalyst, Ligand, Base Toluene, Heat sub2->arrow prod This compound arrow->prod

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data for Diaryl- and Triarylamine Synthesis via Buchwald-Hartwig Amination

The following table presents representative data for the Buchwald-Hartwig amination, showcasing typical yields for the synthesis of various diaryl- and triarylamines using different palladium catalysts and ligands. This data is intended to provide a general understanding of the efficiency of this reaction.

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-tert-butylbromobenzene4-tert-butylanilinePd₂(dba)₃ (1.5)Tri-tert-butylphosphine (3)NaOtBuToluene1101272[1]
24-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux1665
3BromobenzeneMorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBuNeat1101299
42-BromotolueneDiphenylaminePd(OAc)₂ (1)RuPhos (2)NaOtBuNeat1101297
54-ChlorotolueneN-methylanilinePd(OAc)₂ (1)RuPhos (2)NaOtBuNeat1101299

dba = dibenzylideneacetone

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound via a Buchwald-Hartwig amination reaction.[1]

Materials:

  • 4-tert-butylaniline (14.9 g, 100 mmol)

  • 4-tert-butylbromobenzene (21.2 g, 100 mmol)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.7 g, 3 mmol)

  • Tri-tert-butylphosphine (1.2 g, 6 mmol)

  • Sodium tert-butoxide (0.6 g, 6 mmol)

  • Toluene (200 mL)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-tert-butylaniline (14.9 g, 100 mmol), 4-tert-butylbromobenzene (21.2 g, 100 mmol), bis(dibenzylideneacetone)palladium(0) (1.7 g, 3 mmol), and tri-tert-butylphosphine (1.2 g, 6 mmol).

  • Add toluene (200 mL) to the flask.

  • Heat the reaction mixture to 90 °C with stirring.

  • Once the temperature has stabilized, add sodium tert-butoxide (0.6 g, 6 mmol) to the reaction mixture.

  • Increase the temperature to 110 °C and continue stirring under argon for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure to obtain a solid product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

start Start step1 Combine reactants and catalyst (4-tert-butylaniline, 4-tert-butylbromobenzene, Pd(dba)₂, Tri-tert-butylphosphine) in toluene under argon. start->step1 step2 Heat to 90°C. step1->step2 step3 Add sodium tert-butoxide. step2->step3 step4 Heat to 110°C and stir for 12h. step3->step4 step5 Cool to room temperature. step4->step5 step6 Aqueous workup. step5->step6 step7 Concentrate organic layer. step6->step7 step8 Purify by column chromatography. step7->step8 end End step8->end

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Secondary Amine

This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with a secondary amine.

Materials:

  • Aryl halide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Oven-dried reaction vial with a stir bar

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), secondary amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial containing a stir bar.

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture for the desired amount of time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the palladium(0) complex. The resulting palladium(II) complex then undergoes ligand exchange with the amine (HNR₂). A base removes a proton from the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product (Ar-NR₂) and regenerates the active palladium(0) catalyst.[2]

References

Revolutionizing Therapeutics: Practical Applications of Advanced Materials in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The intersection of materials science and pharmacology has catalyzed a paradigm shift in drug development, enabling the creation of sophisticated delivery systems that enhance therapeutic efficacy while minimizing side effects.[1] Advanced materials, including nanoparticles, biodegradable polymers, and stimuli-responsive hydrogels, offer unprecedented control over drug release kinetics, targeting, and bioavailability.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the practical implementation of these materials. Key applications, such as liposomal delivery of chemotherapeutics, controlled release from polymeric nanoparticles, and "smart" hydrogel systems, are explored. Protocols for synthesis, characterization, and evaluation are provided to facilitate the translation of these technologies from the laboratory to clinical applications.[1]

Application Note 1: Liposomal Nanoparticles for Targeted Cancer Therapy

Liposomes are microscopic vesicles composed of a phospholipid bilayer, making them excellent carriers for both hydrophilic and lipophilic drugs.[4][5] Their biocompatibility and ability to encapsulate therapeutic agents have led to several FDA-approved formulations, particularly in cancer therapy. By modifying the liposome surface with targeting ligands (e.g., antibodies), they can be engineered to selectively bind to and enter cancer cells, concentrating the therapeutic payload at the tumor site and reducing systemic toxicity.[6]

Data Presentation: Physicochemical and In Vitro Efficacy Data for Doxorubicin-Loaded Liposomes

The following table summarizes typical quantitative data for liposomal formulations designed for cancer therapy.

ParameterValueMethod of AnalysisReference
Formulation
Mean Particle Size100 ± 5 nmDynamic Light Scattering (DLS)[7]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[8]
Zeta Potential-25 ± 3 mVElectrophoretic Light ScatteringN/A
Drug (Doxorubicin) Loading9.35 ± 0.16%UV-Vis Spectroscopy
Encapsulation Efficiency92.66 ± 0.73%UV-Vis Spectroscopy
In Vitro Release
Release at pH 7.4 (24h)~15%Dialysis Method[9]
Release at pH 5.5 (24h)~60%Dialysis Method[9]
In Vitro Efficacy
IC50 (Free Doxorubicin)0.5 µMMTT Assay (MCF-7 Cells)N/A
IC50 (Liposomal Doxorubicin)1.2 µMMTT Assay (MCF-7 Cells)N/A
Visualizations: Workflow and Mechanism

The following diagrams illustrate the general workflow for preparing and characterizing targeted liposomes and the proposed mechanism by which they deliver their payload to cancer cells.

Caption: Experimental workflow for liposome synthesis and characterization.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Action liposome Targeted Liposome (Drug-Loaded) epr Accumulation in Tumor Vasculature liposome->epr EPR Effect (Passive Targeting) receptor Cancer Cell Receptor (e.g., EGFR) epr->receptor Ligand Binding (Active Targeting) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome Formation endocytosis->endosome release Drug Release (Low pH) endosome->release nucleus Drug Intercalates with DNA release->nucleus apoptosis Apoptosis nucleus->apoptosis

Caption: Signaling pathway for targeted liposomal drug delivery to cancer cells.

Application Note 2: Biodegradable PLGA Nanoparticles for Controlled Release

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for developing controlled drug delivery systems.[10] Its degradation rate can be tuned by altering the ratio of lactic acid to glycolic acid, allowing for sustained drug release over periods ranging from days to months.[11][12] PLGA nanoparticles are particularly effective for encapsulating hydrophobic drugs, improving their solubility and protecting them from premature degradation.[10][13]

Data Presentation: Formulation and Release Characteristics of Paclitaxel-Loaded PLGA Nanoparticles
ParameterValueMethod of AnalysisReference
Formulation
PolymerPLGA (50:50)-[10]
Mean Particle Size250 ± 20 nmDynamic Light Scattering (DLS)N/A
Drug (Paclitaxel) Loading~5% w/wHPLCN/A
Encapsulation Efficiency> 90%HPLC[14]
In Vitro Release
Burst Release (First 24h)< 20%Dialysis MethodN/A
Cumulative Release (Day 14)~65%Dialysis MethodN/A
Cumulative Release (Day 30)> 80%Dialysis Method[10]
Visualization: PLGA Nanoparticle Synthesis Workflow

This diagram outlines the common solvent evaporation method for synthesizing drug-loaded PLGA nanoparticles.

G start Dissolve PLGA + Drug in Organic Solvent (e.g., Dichloromethane) emulsify Add to Aqueous Phase (with surfactant, e.g., PVA) & Emulsify (Sonication) start->emulsify evap Stir to Evaporate Organic Solvent emulsify->evap Forms O/W Emulsion harden Nanoparticle Hardening evap->harden wash Wash & Centrifuge (x3) to Remove Excess Surfactant harden->wash collect Collect & Lyophilize for Storage wash->collect

Caption: Workflow for PLGA nanoparticle synthesis by solvent evaporation.

Application Note 3: Stimuli-Responsive Hydrogels for On-Demand Drug Delivery

"Smart" hydrogels are advanced materials engineered to undergo significant changes in their physical properties in response to specific environmental stimuli, such as pH, temperature, or the presence of certain enzymes.[15][16] This responsive behavior enables the on-demand release of encapsulated drugs.[17] For example, pH-responsive hydrogels can be designed to remain stable in the neutral pH of the bloodstream but swell and release their therapeutic cargo in the acidic microenvironment of a tumor or an inflamed tissue.[13]

Data Presentation: pH-Dependent Behavior of a Carboxylic Acid-Containing Hydrogel

| Parameter | pH 7.4 (Neutral) | pH 5.0 (Acidic) | Method of Analysis | Reference | | :--- | :--- | :--- | :--- | | Swelling Ratio (%) | 150% | 500% | Gravimetric Analysis |[13] | | Drug (Doxorubicin) Release (12h) | 20% | 85% | UV-Vis Spectroscopy |[15] |

Visualization: Logical Diagram of pH-Responsive Drug Release

This diagram illustrates the mechanism behind drug release from a pH-sensitive hydrogel.

G cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 6.5) start Drug-Loaded Hydrogel (with -COOH groups) state1 -COOH groups are Deprotonated (-COO⁻) start->state1 stateA -COO⁻ groups become Protonated (-COOH) start->stateA state2 Electrostatic Repulsion between Chains state1->state2 state3 Compact, Low Swelling State state2->state3 state4 Drug is Trapped (Slow Diffusion) state3->state4 stateB Repulsion Decreases, H-Bonding Increases stateA->stateB stateC Network Swells, Pore Size Increases stateB->stateC stateD Rapid Drug Release stateC->stateD

Caption: Mechanism of drug release from a pH-responsive hydrogel.

Detailed Experimental Protocols

Protocol 1: Synthesis of Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can be further processed into smaller, unilamellar vesicles.

Materials:

  • Phospholipids (e.g., DSPC, DSPE-PEG) and Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES)

  • Round-bottom flask, rotary evaporator, bath sonicator, extruder.

Methodology:

  • Lipid Dissolution: Dissolve lipids and the hydrophobic drug in the organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall.

  • Solvent Removal: Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: Add the hydration buffer (which may contain a hydrophilic drug) to the flask. Agitate the flask gently at a temperature above the lipid phase transition temperature until the lipid film is fully suspended, forming MLVs.

  • Size Reduction (Optional): To produce smaller, more uniform vesicles (SUVs), the MLV suspension can be subjected to probe sonication or, preferably, sequential extrusion through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, 100 nm).

Protocol 2: Nanoparticle Characterization by DLS and TEM

Part A: Dynamic Light Scattering (DLS) for Size and Polydispersity

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects. Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including solvent refractive index, viscosity, and temperature.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides a size distribution and a polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Part B: Transmission Electron Microscopy (TEM) for Morphology

  • Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated TEM grid.[18] Allow the nanoparticles to adsorb for 1-5 minutes.

  • Staining (if required): For many polymeric and lipid-based nanoparticles, negative staining is required to enhance contrast.[19] Wick away the excess sample solution with filter paper. Place a drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 30-60 seconds.

  • Final Steps: Wick away the excess stain solution and allow the grid to air dry completely.

  • Imaging: Load the grid into the TEM. Operate the microscope at a suitable acceleration voltage (e.g., 80-120 kV) to visualize the nanoparticles and capture images.[20] Image analysis software can then be used to measure the diameters of a statistically significant number of particles to determine the size distribution.[18]

Protocol 3: In Vitro Drug Release Study (Dialysis Method)

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing/cassette with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Accurately measure a known volume/concentration of the drug-loaded nanoparticle suspension and place it inside the dialysis bag/cassette.

  • Immersion: Seal the dialysis bag and immerse it in a known volume of release medium in a beaker or flask. Ensure the volume of the release medium is large enough to maintain sink conditions (typically >10x the saturation volume of the drug).

  • Incubation: Place the setup in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replacement: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the formulation.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (e.g., free drug, drug-loaded nanoparticles, blank nanoparticles)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a solvent vehicle as a control if applicable.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: Overview of Biocompatibility Evaluation (ISO 10993)

Biocompatibility evaluation is essential to ensure that a material does not pose any potential risk of physiological harm to the patient.[21] The internationally recognized standard for this is ISO 10993, "Biological evaluation of medical devices."[22] This is a risk-based approach, and the required tests depend on the nature and duration of the device's contact with the body.[23]

Key Initial Tests ("The Big Three"):

  • Cytotoxicity (ISO 10993-5): Assesses if the material causes cell death. This is typically the first screening test performed, often using an extract of the material.[24]

  • Sensitization (ISO 10993-10): Evaluates the potential for the material to cause an allergic reaction after one or more exposures.

  • Irritation (ISO 10993-23): Determines if the material will cause a local inflammatory response at the site of contact.[23]

Sample Preparation (ISO 10993-12): Proper sample preparation is critical.[25] Testing is often performed not on the material directly but on extracts prepared by incubating the material in specific solvents (e.g., saline, cell culture media, vegetable oil) under defined conditions (e.g., 37°C for 24 hours) to simulate the release of leachable substances.[24][25]

Further Evaluation: Depending on the application (e.g., a long-term implant), further tests may be required, including systemic toxicity, genotoxicity, hemocompatibility (for blood-contacting materials), and implantation tests.[22] A thorough risk assessment should guide the selection of appropriate biocompatibility endpoints.[22]

References

Application Notes and Protocols: A Step-by-Step Guide for the Preparation of Bis(4-tert-butylphenyl)amine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive, step-by-step guide for the preparation of solutions of Bis(4-tert-butylphenyl)amine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in scientific principles and practical laboratory experience.

Introduction and Scientific Background

This compound, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine. Its molecular structure, characterized by two bulky tert-butyl groups on the phenyl rings, imparts unique properties, including significant antioxidant capabilities.[1] This makes it a valuable compound in various fields, from materials science, where it serves as a building block for organic semiconductors, to pharmaceutical research, where its antioxidant properties are of interest.[1][2]

The preparation of accurate and stable solutions of this compound is a critical first step for any experimental work. The crystalline, powdery nature of this compound necessitates careful consideration of solvent selection and dissolution techniques to ensure solution homogeneity and stability.[3] This guide will detail the necessary procedures, from safety precautions to analytical verification, to enable researchers to confidently prepare high-quality solutions for their specific applications.

Material and Reagent Specifications

Before initiating any experimental work, it is imperative to have a clear understanding of the physical and chemical properties of this compound.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 4,4'-Di-tert-butyldiphenylamine[5]
CAS Number 4627-22-9[3]
Molecular Formula C₂₀H₂₇N[6]
Molecular Weight 281.44 g/mol [6]
Physical Form White to light yellow powder/crystal[3]
Melting Point 105.0 to 109.0 °C[5]

Safety First: Hazard Identification and Handling

This compound is associated with certain hazards, and appropriate safety measures are non-negotiable.

Hazard Identification:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against eye contact.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling large quantities or if dust is generated, a respirator may be necessary.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

The Core of the Matter: Solvent Selection and Solubility

The principle of "like dissolves like" is the cornerstone of solvent selection.[7] As an aromatic amine, this compound is expected to be more soluble in aromatic and non-polar to moderately polar organic solvents.

Reported Solubility:

  • Slightly soluble in chloroform and methanol.[8]

Recommended Solvents for Exploration:

Based on its chemical structure, the following solvents are recommended for initial solubility testing:

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

  • Ketones: Acetone

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Alcohols: Ethanol, Isopropanol

It is crucial to experimentally determine the solubility in the solvent system that is most compatible with the intended downstream application.

Protocol 1: Qualitative Solubility Determination

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of candidate solvents

  • Small vials (e.g., 2 mL) with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial securely and vortex for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble, gentle heating or sonication can be attempted to facilitate dissolution. Record any observations.

  • Repeat for each candidate solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_observation Observation & Analysis A Weigh ~1-2 mg of This compound B Add 1 mL of candidate solvent A->B C Cap vial and vortex for 30-60 seconds B->C D Visually inspect the solution C->D E Completely Dissolved? D->E F Record as 'Soluble' E->F Yes G Attempt gentle heating or sonication E->G No H Record as 'Partially Soluble' or 'Insoluble' G->H

Caption: Workflow for Qualitative Solubility Determination.

Step-by-Step Solution Preparation Protocol

This protocol outlines the detailed steps for preparing a solution of this compound at a desired concentration.

Materials:

  • This compound

  • Selected solvent with appropriate purity grade

  • Analytical balance

  • Volumetric flask(s)

  • Spatula

  • Weighing paper or boat

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the Required Mass: Determine the mass of this compound needed to achieve the desired concentration in the final volume of the solution.

    • Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weighing the Compound: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Transfer to Volumetric Flask: Carefully transfer the weighed powder into the appropriate volumetric flask.

  • Initial Solvent Addition: Add a portion of the selected solvent to the volumetric flask, approximately half of the final volume.

  • Dissolution:

    • Stirring: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

    • Sonication: Alternatively, place the flask in an ultrasonic bath to aid dissolution. This is particularly useful for stubborn solids.

    • Gentle Heating: If necessary, gently warm the solution in a water bath to increase the rate of dissolution. Caution: Ensure the solvent is not flammable and that heating is done in a well-ventilated area. Avoid excessive heat which could lead to solvent evaporation or compound degradation.

  • Bringing to Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature if it was heated. Then, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization A Calculate required mass B Accurately weigh the compound A->B C Transfer to volumetric flask B->C D Add ~50% of solvent C->D E Dissolution Method D->E F Stirring E->F Option 1 G Sonication E->G Option 2 H Gentle Heating E->H Option 3 I Bring to final volume with solvent F->I G->I H->I J Cap and homogenize I->J

Caption: Workflow for Solution Preparation.

Ensuring Quality: Analytical Verification

To ensure the accuracy of the prepared solution, analytical verification of the concentration is highly recommended. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for this purpose.

Protocol 2: Concentration Verification by HPLC-UV

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 50% B to 100% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aromatic amines typically have strong UV absorbance. A wavelength of around 254 nm is a good starting point for detection.[9] A full UV-Vis scan of a prepared solution can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the prepared solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze the Prepared Solution:

    • Inject the prepared solution into the HPLC system.

    • Determine the peak area of the this compound peak.

    • Use the calibration curve to determine the concentration of the prepared solution.

Storage and Stability: Preserving Solution Integrity

Aromatic amines can be susceptible to degradation, particularly through oxidation and photodegradation.[10][11] Therefore, proper storage is crucial to maintain the integrity of the prepared solutions.

Recommendations:

  • Storage Container: Store solutions in amber glass vials or bottles to protect them from light.[12][13]

  • Temperature: Store solutions at a cool temperature, such as in a refrigerator (2-8 °C), to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage, it is advisable to purge the headspace of the storage container with an inert gas like nitrogen or argon to prevent oxidation.

  • Monitoring: For critical applications, it is good practice to re-verify the concentration of the solution periodically, especially if it has been stored for an extended period.

Conclusion

The successful preparation of this compound solutions is fundamental to achieving reliable and reproducible experimental results. By adhering to the detailed protocols and recommendations outlined in these application notes, researchers can ensure the quality and accuracy of their solutions. A thorough understanding of the compound's properties, coupled with meticulous laboratory technique and appropriate safety measures, will pave the way for successful research outcomes.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Bis(4-tert-butylphenyl)amine and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(4-tert-butylphenyl)amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (typically 4-bromo-tert-butylbenzene or 4-chloro-tert-butylbenzene) and 4-tert-butylaniline in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]

Q2: What are the critical components of the Buchwald-Hartwig reaction for this synthesis?

A2: The key components are:

  • Aryl Halide: 4-bromo-tert-butylbenzene is commonly used.

  • Amine: 4-tert-butylaniline.

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are frequently used.[3][5]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for high efficiency. Examples include XPhos, SPhos, or RuPhos.[6]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[6][7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[7][8]

Q3: My reaction is not proceeding to completion. What are the possible causes?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may be inactive or have decomposed. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Insufficient Base: The base is crucial for the catalytic cycle. Ensure the base is anhydrous and added in a sufficient stoichiometric amount (typically 1.2-1.5 equivalents).

  • Low Reaction Temperature: While lower temperatures can sometimes reduce side reactions, the reaction may require a certain temperature (often 80-110 °C) to proceed at a reasonable rate.[7]

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction. Always use anhydrous solvents.

Q4: After the reaction, my product is a different color than expected (e.g., blue or deep red). What does this indicate?

A4: The formation of a colored product often suggests the oxidation of the this compound product to the stable Bis(4-tert-butylphenyl)aminoxyl radical.[9][10] This can happen if the reaction mixture is exposed to air, especially at elevated temperatures or in the presence of oxidizing agents. While this is sometimes a desired subsequent reaction, if the amine is the target, it's important to work under an inert atmosphere and during workup.

Troubleshooting Guide: Common Side Reactions and Prevention

Issue 1: Formation of tert-Butylbenzene (Hydrodehalogenation Product)

Q: I am observing a significant amount of tert-butylbenzene in my crude product mixture. What is causing this and how can I prevent it?

A: This side product is a result of hydrodehalogenation, where the halide on your starting material (4-bromo-tert-butylbenzene) is replaced by a hydrogen atom.[11] This occurs due to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can reductively eliminate to give the dehalogenated arene.[1]

Prevention Strategies:

  • Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos is highly recommended. These ligands accelerate the rate of the desired C-N reductive elimination, which outcompetes the hydrodehalogenation pathway.[6]

  • Base Selection: While strong bases are necessary, some can contribute to the formation of Pd-H species. If hydrodehalogenation is severe with NaOtBu, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), although this may require adjusting other reaction parameters.[6]

  • Solvent Purity: Avoid solvents that can act as hydride sources, such as alcohols. While DMF is sometimes used in cross-coupling, it can be a source of hydrides at high temperatures; toluene or dioxane are generally safer choices for this reaction.[11]

  • Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize this side reaction.[12]

Issue 2: Formation of Bis(4-tert-butylphenyl)hydroxylamine

Q: My mass spectrometry analysis shows a peak corresponding to the hydroxylamine derivative of my product. How is this formed?

A: The formation of Bis(4-tert-butylphenyl)hydroxylamine can occur through the oxidation of the target amine, particularly if the reaction is worked up under conditions that are not strictly anaerobic. It can be an intermediate in the formation of the aminoxyl radical.[9]

Prevention Strategies:

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction and workup procedure.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Careful Workup: During the aqueous workup, minimize the exposure of the organic layer to air.

Quantitative Data on Side Product Formation

While exact yields of side products are highly dependent on the specific reaction conditions, the following table summarizes general trends observed in Buchwald-Hartwig aminations.

ParameterConditionEffect on HydrodehalogenationNotes
Ligand Less bulky (e.g., PPh₃)IncreasedLess steric hindrance allows for easier formation of Pd-H species.
Bulky, electron-rich (e.g., XPhos)DecreasedPromotes faster C-N bond formation, outcompeting side reactions.[6]
Base Strong alkoxides (e.g., NaOtBu)Generally low, but can occurMost common and effective base for this transformation.[6]
Weaker inorganic bases (e.g., K₂CO₃)Can be lower, but reaction is slowerOften requires higher temperatures or longer reaction times.[8]
Solvent Aprotic, non-polar (e.g., Toluene)LowerLess likely to act as a hydride source.[11]
Protic or reducible (e.g., alcohols, DMF)HigherCan serve as a source of hydride for the Pd-H intermediate.[11]
Temperature High (>120 °C)IncreasedHigher temperatures can promote catalyst decomposition and side reactions.[12]
Moderate (80-110 °C)OptimalBalances reaction rate with minimizing side product formation.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common procedures for Buchwald-Hartwig amination.[5][7][13]

Materials:

  • 4-bromo-tert-butylbenzene (1.0 mmol, 1.0 eq.)

  • 4-tert-butylaniline (1.2 mmol, 1.2 eq.)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-tert-butylbenzene, 4-tert-butylaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visual Guides

Catalytic Cycle and Side Reaction Pathway

G pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition amine_adduct [Ar-Pd(II)(NHR')L]X oa_complex->amine_adduct pd_hydride L-Pd(II)-H oa_complex->pd_hydride Side Reaction amido_complex Ar-Pd(II)(NR')L amine_adduct->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR' (Product) amido_complex->product pd_hydride->pd0 Reductive Elimination dehalogenated Ar-H (Byproduct) pd_hydride->dehalogenated arx Ar-X arx->oa_complex amine R'-NH₂ amine->amine_adduct base Base base->amine_adduct hydride_source Hydride Source (e.g., solvent, base) hydride_source->oa_complex

Caption: Catalytic cycle for Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

Troubleshooting Workflow

G start Low Yield or Side Product Formation check_byproduct Identify Byproduct by GC-MS / NMR start->check_byproduct hydrodehal Hydrodehalogenation (Ar-H) Detected? check_byproduct->hydrodehal oxidation Oxidation Products (Aminoxyl Radical) Detected? hydrodehal->oxidation No sol_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) hydrodehal->sol_ligand Yes incomplete Incomplete Reaction? oxidation->incomplete No sol_inert Ensure Strict Inert Atmosphere (Reaction and Workup) oxidation->sol_inert Yes sol_catalyst Check Catalyst/Base Activity and Purity incomplete->sol_catalyst Yes end Improved Synthesis incomplete->end No sol_solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene) sol_ligand->sol_solvent sol_temp Lower Reaction Temperature sol_solvent->sol_temp sol_temp->end sol_inert->end sol_optimize Optimize Temperature and Time sol_catalyst->sol_optimize sol_optimize->end

Caption: A troubleshooting workflow for common issues in the synthesis of this compound.

References

Technical Support Center: High-Purity Bis(4-tert-butylphenyl)amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Bis(4-tert-butylphenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound to high purity?

A1: The two primary and most effective methods for achieving high-purity this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities and achieving purity levels suitable for many applications. Column chromatography is employed when higher purity is required or when separating the target compound from impurities with similar solubility characteristics.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Methanol is a commonly reported and effective solvent for the recrystallization of this compound.[1][2] Hexane has also been used for the recrystallization of similar diarylamines and can be a viable option.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Q3: What purity level can I expect from commercial this compound?

A3: Commercially available this compound typically has a purity of greater than 90.0% as determined by Gas Chromatography (GC).[4][5][6][7] For applications requiring higher purity, further purification is necessary.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is commonly determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide valuable information on the compound's identity and the presence of impurities.[8]

Q5: What are the potential impurities I might encounter?

A5: Potential impurities can include unreacted starting materials from the synthesis, such as 4-tert-butylaniline and other aryl halides or sulfonates, depending on the synthetic route.[3] Side-products from oxidation or other side reactions can also be present.[1][6] Additionally, residual solvents from the reaction or initial purification steps may be present.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
The compound does not dissolve completely in hot solvent. Insufficient solvent. Insoluble impurities are present.Add small increments of hot solvent until the compound dissolves. If solid material remains, it is likely an impurity and should be removed by hot filtration.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. Cooling is too rapid.Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound.
The purified crystals are colored. Colored impurities are co-crystallizing with the product.The presence of colored impurities may indicate oxidation. Consider using activated carbon to decolorize the solution before crystallization, although this may reduce the yield. A second recrystallization may be necessary.
Low recovery of the purified product. Too much solvent was used, leading to significant loss of product in the mother liquor. Premature crystallization during hot filtration.Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities. Incorrect solvent system (eluent). Improperly packed column.Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf of the target compound should be around 0.3-0.4). Ensure the column is packed uniformly without any cracks or air bubbles.
The compound does not move down the column (streaking at the origin). The eluent is not polar enough. The compound is interacting strongly with the stationary phase (silica gel).Gradually increase the polarity of the eluent. For basic compounds like amines, adding a small amount of a competing base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent can prevent streaking and improve elution.[10][11]
The compound elutes too quickly with the solvent front. The eluent is too polar.Use a less polar solvent system.
Tailing of the eluted peaks. Strong interaction between the amine and acidic silanol groups on the silica gel. Column overload.Add a competing base to the mobile phase (e.g., triethylamine).[10][11] Reduce the amount of sample loaded onto the column.
Colored bands are observed on the column. Presence of colored impurities.These can be separated and collected as separate fractions if they move at a different rate than the desired compound.

Experimental Protocols

High-Purity Recrystallization of this compound

Objective: To achieve >99.5% purity of this compound.

Materials:

  • Crude this compound (>90% purity)

  • Methanol (HPLC grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask. For every 1 gram of crude product, start with approximately 5-10 mL of methanol.

  • Gently heat the mixture to reflux with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to reflux for 5-10 minutes.

  • If activated carbon was used, perform a hot filtration to remove it. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

  • Analyze the purity of the crystals using HPLC or GC. A second recrystallization may be necessary to achieve the desired purity.

Column Chromatography Purification of this compound

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4 and provide good separation from impurities. If streaking is observed on the TLC plate, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve the spot shape.

  • Column Packing: Pack the chromatography column with silica gel using either a dry or slurry packing method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Purity Analysis: Analyze the purity of the final product by HPLC or GC.

Data Presentation

Table 1: Purity of this compound

Purification Method Starting Purity (GC) Purity after 1st Purification (GC) Purity after 2nd Purification (GC)
Recrystallization (Methanol)>90%>98% (Typical)>99.5% (Typical)
Column Chromatography>90%>99% (Typical)N/A

Note: The purity values after purification are typical and can vary depending on the nature and amount of impurities in the starting material.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add hot methanol crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold methanol vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product High-Purity Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

experimental_workflow_column_chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation tlc TLC for Solvent System pack_column Pack Column with Silica Gel tlc->pack_column dissolve_sample Dissolve Crude Product pack_column->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Optimizing Experiments with Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(4-tert-butylphenyl)amine experiments. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Palladium-Catalyzed Buchwald-Hartwig Amination. This cross-coupling reaction forms the carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this typically involves the reaction of 4-tert-butylaniline with a 4-tert-butylphenyl halide.

Q2: My Buchwald-Hartwig amination reaction is resulting in a low yield. What are the common causes?

Low or no yield in Buchwald-Hartwig amination reactions can be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and depends on the specific substrates. For sterically hindered substrates like those in the synthesis of this compound, bulky and electron-rich ligands are often required for high catalytic activity.[1]

  • Base Selection: The strength and solubility of the base are crucial. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, they may not be compatible with all functional groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer broader functional group tolerance.[1]

  • Solvent Effects: The choice of solvent affects the solubility of the reagents and the overall reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[1]

  • Reaction Temperature: Typical reaction temperatures range from 80-100°C.[1] Insufficient heat can lead to a slow or incomplete reaction, while excessive temperatures can cause catalyst decomposition.[1]

  • Presence of Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[1] Therefore, it is essential to perform the reaction under an inert atmosphere, such as argon or nitrogen.[1]

Q3: What are the potential side reactions during the synthesis of this compound?

A common side reaction is the hydrodehalogenation of the aryl halide starting material, which leads to the formation of tert-butylbenzene. This can occur as a competitive pathway to the desired C-N bond formation. Another potential side reaction is the formation of other diarylamine byproducts if ammonia is present as an impurity, which can react with the aryl halide.

Q4: How can I purify the final this compound product?

This compound is a crystalline solid. Common purification methods include:

  • Recrystallization: This technique is effective for removing impurities. Solvents such as methanol or hexane have been reported for the recrystallization of similar compounds.[2]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from starting materials and byproducts. A common eluent system for diarylamines is a mixture of hexane and ethyl acetate.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and have been stored correctly. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.
Inappropriate Ligand For sterically hindered substrates, use bulky, electron-rich phosphine ligands (e.g., biaryl phosphines). Screen a variety of ligands to find the optimal one for your specific reaction.
Incorrect Base The base may be too weak or poorly soluble. Consider switching to a stronger base like NaOtBu or LHMDS. If substrate is base-sensitive, try weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3]
Poor Solvent Choice Ensure all reactants, especially the base, are sufficiently soluble in the chosen solvent. Toluene is a common and effective choice.[3] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[3]
Reaction Temperature Too Low Gradually increase the reaction temperature, monitoring for any signs of catalyst decomposition (e.g., formation of palladium black).[1]
Presence of Oxygen or Moisture Use Schlenk techniques or a glovebox to ensure the reaction is performed under a strictly inert atmosphere. Use anhydrous and degassed solvents.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Step
Hydrodehalogenated Arene The rate of reductive elimination is slow compared to competing pathways.Optimize the ligand choice to one that promotes faster reductive elimination. Adjusting the base and temperature may also help.
Other Diarylamines Presence of ammonia or other amine impurities in the starting materials or reagents.Use high-purity starting materials and solvents. If using an amine salt, ensure it is free of ammonia.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination Synthesis of this compound

This is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4-tert-butylbromobenzene

  • 4-tert-butylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., a biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and NaOtBu (e.g., 1.2-1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add 4-tert-butylbromobenzene (1.0 equivalent) and 4-tert-butylaniline (1.1-1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at a temperature between 80-110°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or hexane) or by silica gel column chromatography.[2]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield
Parameter Condition A Condition B Condition C Expected Outcome
Palladium Precursor Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common and effective.
Ligand Tri-tert-butylphosphineXPhosSPhosBulky biarylphosphine ligands like XPhos and SPhos are often superior for sterically hindered substrates.
Base NaOtBuK₃PO₄Cs₂CO₃NaOtBu is a strong base that often gives high yields. K₃PO₄ and Cs₂CO₃ are milder alternatives.
Solvent TolueneDioxaneTHFToluene is a widely used and effective solvent.
Temperature (°C) 80100110Higher temperatures generally increase the reaction rate, but can lead to catalyst decomposition.
Typical Yield Range ---Moderate to high yields are expected with optimized conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Halide - Amine - Pd Precursor - Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 80-110 °C Solvent_Addition->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Purify by Recrystallization or Chromatography Extraction->Purification Product Isolated Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Is the catalyst system (Pd source + ligand) appropriate? Start->Check_Catalyst Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen bulky, electron-rich ligands Check_Catalyst->Optimize_Ligand No Check_Conditions Are the reaction conditions (temperature, inert atmosphere) optimal? Check_Base->Check_Conditions Yes Optimize_Base Try a stronger base (e.g., NaOtBu) or a more soluble one Check_Base->Optimize_Base No Optimize_Conditions Increase temperature; ensure rigorous inert atmosphere Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Ligand->Success Optimize_Base->Success Optimize_Conditions->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Addressing stability and degradation issues of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of Bis(4-tert-butylphenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concern for this compound is its susceptibility to oxidation.[1] This degradation pathway can be initiated by exposure to air (oxygen), light, and elevated temperatures, leading to the formation of colored impurities that can compromise experimental results. The bulky tert-butyl groups on the phenyl rings do offer some steric hindrance that can enhance stability compared to unsubstituted diarylamines.[2][3]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the longevity and purity of this compound, it is crucial to store it in a cool, dry, and dark environment.[4] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.[5]

Q3: What are the visible signs of this compound degradation?

A3: A common sign of degradation is a change in color from its typical white or slightly yellow appearance to a more pronounced yellow, brown, or even greenish hue.[6] This discoloration is often indicative of oxidation. If you observe a significant color change, the purity of the compound should be verified before use.

Q4: Can residual catalysts from synthesis affect the stability of this compound?

A4: Yes, residual palladium from Buchwald-Hartwig amination, a common synthetic route, can potentially catalyze degradation reactions.[7] It is essential to use highly pure this compound where residual catalyst levels are minimized. If you suspect catalyst contamination, purification by column chromatography or recrystallization may be necessary.

Troubleshooting Guides

Issue 1: Unexpected Color Formation in Solution

Problem: My solution of this compound has developed a yellow or brownish color during my experiment.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Oxidation by Air 1. Degas your solvent thoroughly before dissolving the compound. 2. Handle the solution under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation 1. Protect your reaction vessel from light by wrapping it in aluminum foil. 2. Use amber-colored glassware.
Solvent Impurities 1. Use high-purity, peroxide-free solvents. 2. If using ethereal solvents, test for and remove peroxides before use.
High Temperature 1. If your protocol allows, run the reaction at a lower temperature. 2. Minimize the time the solution is exposed to high temperatures.
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Problem: I am observing variability in my reaction outcomes when using this compound from different batches or after a period of storage.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation of Stock Material 1. Check the appearance of your solid this compound for any color change. 2. Re-evaluate the purity of your stock material using HPLC or NMR. 3. If degradation is confirmed, purify the material or purchase a new batch.
Inconsistent Handling Procedures 1. Standardize your experimental setup to minimize exposure to air and light. 2. Ensure all researchers are following the same handling protocols.
Presence of Unknown Impurities 1. Characterize the impurities in your starting material using techniques like LC-MS or GC-MS. 2. Consider if impurities could be interfering with your reaction.

Data Presentation

Table 1: Hypothetical Stability of this compound in Common Solvents

This table provides illustrative data on the stability of this compound in various solvents when stored at room temperature and exposed to ambient light for 30 days. This is example data and should be confirmed by experimental analysis.

SolventInitial Purity (%)Purity after 30 Days (%)Appearance after 30 Days
Dichloromethane99.592.1Noticeable Yellowing
Tetrahydrofuran99.595.8Slight Yellowing
Toluene99.598.5Minimal Change
Acetonitrile99.597.2Slight Yellowing
Table 2: Example Forced Degradation Study Conditions for this compound

This table outlines typical stress conditions for a forced degradation study to identify potential degradation products.[8][9][10]

Stress ConditionReagent/ParameterPurpose
Acid Hydrolysis0.1 M HCl, 60 °CTo assess degradation in acidic conditions.
Base Hydrolysis0.1 M NaOH, 60 °CTo evaluate degradation in alkaline conditions.
Oxidation3% H₂O₂, Room TempTo test susceptibility to oxidative degradation.
Thermal Degradation80 °C (solid-state)To determine the effect of heat.
Photolytic Degradation1.2 million lux hours (visible) & 200 watt-hours/m² (UV)To assess light sensitivity.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for determining the purity of this compound and detecting degradation products.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Sample Diluent: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the peak area percentages.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid High-Purity Solid dissolve Dissolve in Solvent prep_solid->dissolve light Light Exposure dissolve->light Expose Sample heat Elevated Temperature dissolve->heat Expose Sample air Air Exposure dissolve->air Expose Sample hplc HPLC Purity Analysis light->hplc Analyze Purity heat->hplc Analyze Purity air->hplc Analyze Purity lcms LC-MS for Impurity ID hplc->lcms

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Discoloration start Solution Discoloration Observed check_light Was the reaction protected from light? start->check_light check_air Was the reaction run under inert gas? check_light->check_air Yes action_light Protect from light (e.g., foil) check_light->action_light No check_solvent Was the solvent peroxide-free/high-purity? check_air->check_solvent Yes action_air Use degassed solvents and inert atmosphere check_air->action_air No action_solvent Use fresh, high-purity solvent check_solvent->action_solvent No end_node Problem Likely Resolved check_solvent->end_node Yes action_light->end_node action_air->end_node action_solvent->end_node

Caption: Decision tree for troubleshooting discoloration of solutions.

degradation_pathway Simplified Oxidation Pathway amine This compound radical Aminyl Radical amine->radical Oxidation (e.g., O2, light) nitroxide Aminoxyl Radical (Colored Species) radical->nitroxide Further Oxidation products Further Oxidation Products nitroxide->products

Caption: Simplified oxidative degradation pathway of this compound.

References

Technical Support Center: Analysis of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-tert-butylphenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound?

A1: The most common analytical techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

Q2: What are the key chemical properties of this compound relevant to its analysis?

A2: this compound is a high molecular weight, non-polar aromatic amine. Its chemical formula is C₂₀H₂₇N, and its molecular weight is approximately 281.44 g/mol .[1] It is soluble in organic solvents like toluene. These properties influence the choice of chromatographic conditions.

Q3: Why am I seeing peak tailing in the HPLC analysis of this compound?

A3: Peak tailing for aromatic amines like this compound in reversed-phase HPLC is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing.

Q4: Can I analyze this compound by GC without derivatization?

A4: While direct GC analysis is possible, derivatization is often recommended for aromatic amines to improve peak shape and thermal stability. Without derivatization, the polar N-H group can interact with active sites in the GC system, leading to peak tailing and reduced sensitivity.

HPLC Troubleshooting Guide

Issue: Peak Tailing

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine to ensure it is in a single ionic form. Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to block active silanol sites. Use a column with end-capping or a base-deactivated stationary phase.
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.

Issue: Poor Resolution

Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Optimize the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve the separation of closely eluting peaks.
Column Degradation Replace the column with a new one of the same type. Consider using a column with a different stationary phase for alternative selectivity.
Flow Rate Too High Reduce the flow rate to increase the interaction time of the analyte with the stationary phase, which can improve resolution.

GC-MS Troubleshooting Guide

Issue: Tailing or Broad Peaks

Potential Cause Recommended Solution
Active Sites in the Inlet or Column Use a deactivated inlet liner and a column specifically designed for amine analysis (e.g., a base-deactivated column). Regularly replace the inlet liner and septum.
Analyte Adsorption Derivatize the amine group to reduce its polarity and activity. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Incorrect Temperature Program Optimize the oven temperature program. A slower ramp rate can improve peak shape for high-boiling point compounds.

Issue: Low Sensitivity/Poor Signal

Potential Cause Recommended Solution
Analyte Degradation Ensure the injection port temperature is not excessively high, which could cause thermal degradation of the analyte.
Poor Ionization Optimize the ion source parameters in the mass spectrometer. Ensure the ion source is clean.
Sample Loss During Preparation Verify the efficiency of the extraction and derivatization steps. Use an internal standard to correct for sample losses.

Experimental Protocols

HPLC-UV Analysis of this compound

This protocol is a representative method and may require optimization for specific instrumentation and samples.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (80:20 v/v) with 0.1% triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the instrument.

Quantitative GC-MS Analysis of this compound

This protocol is adapted from a general method for aromatic amine analysis and should be validated for the specific application.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Injection: 1 µL, splitless mode at 280°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400.

  • Sample Preparation and Derivatization:

    • Spike the sample with an appropriate internal standard (e.g., triphenylamine-d15).

    • Perform a liquid-liquid extraction with a suitable solvent like dichloromethane.

    • Evaporate the solvent and reconstitute the residue in a small volume of solvent.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to complete the reaction.

Quantitative Data Summary

Table 1: Representative Chromatographic Data

Parameter HPLC-UV GC-MS (Derivatized)
Typical Retention Time 5-10 min12-18 min
Peak Asymmetry (Tailing Factor) < 1.5< 1.3
Resolution (Rs) from nearest impurity > 2.0> 2.5

Table 2: Representative Mass Spectrometry Data (GC-MS)

Ion Predicted m/z Description
Molecular Ion [M]⁺ 281The intact molecule.
[M-15]⁺ 266Loss of a methyl group (CH₃) from a tert-butyl group.[3]
[M-57]⁺ 224Loss of a tert-butyl group (C₄H₉).

Visual Troubleshooting Guides

hplc_troubleshooting start Start: Peak Tailing Observed check_ph Adjust Mobile Phase pH (>2 units from pKa) start->check_ph add_tea Add Competitive Base (e.g., 0.1% TEA) check_ph->add_tea Tailing Persists resolved Issue Resolved check_ph->resolved Tailing Resolved use_bd_column Use Base-Deactivated Column add_tea->use_bd_column Tailing Persists add_tea->resolved Tailing Resolved reduce_load Reduce Injection Volume or Dilute Sample use_bd_column->reduce_load Tailing Persists use_bd_column->resolved Tailing Resolved check_connections Minimize Extra-Column Volume reduce_load->check_connections Tailing Persists reduce_load->resolved Tailing Resolved check_connections->resolved Tailing Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

gc_troubleshooting start Start: Low Sensitivity in GC-MS check_temp Optimize Injection Port Temperature start->check_temp clean_source Clean Ion Source check_temp->clean_source Sensitivity Still Low resolved Issue Resolved check_temp->resolved Sensitivity Improved derivatize Derivatize Sample clean_source->derivatize Sensitivity Still Low clean_source->resolved Sensitivity Improved use_is Use Internal Standard derivatize->use_is For Quantitative Accuracy derivatize->resolved Sensitivity Improved use_is->resolved Accuracy Improved

Caption: Troubleshooting workflow for low sensitivity in GC-MS.

References

Technical Support Center: Overcoming Solubility Challenges with Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-tert-butylphenyl)amine. The information provided is designed to help overcome common solubility challenges encountered during experimentation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is the first step in developing an effective solubilization strategy.

PropertyValueReference
Molecular Formula C₂₀H₂₇N[1][2][3][4]
Molecular Weight 281.44 g/mol [1][2][3][4]
Appearance White to light yellow powder or crystal[2][5][6]
Melting Point 105.0 to 109.0 °C[2][6]
Purity >90.0% (GC)[2][6]
CAS Number 4627-22-9[1][2][4][5]

Solubility Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter when trying to dissolve this compound.

Q1: I am having difficulty dissolving this compound in common laboratory solvents. What should I do first?

A1: The first step is to perform a systematic solvent screening. This compound is a large, non-polar molecule due to its two phenyl rings and tert-butyl groups.[3] Therefore, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.[7] One source explicitly mentions its solubility in toluene.[6]

Start by testing a range of solvents with varying polarities. A suggested starting list is provided in the table below.

Solvent CategoryExamplesExpected Solubility of this compound
Non-Polar Toluene, Hexane, Cyclohexane, Diethyl etherHigh
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to High
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate
Aqueous Water, BuffersVery Low / Insoluble

Q2: My initial solvent screening shows low solubility even in some organic solvents. What are my next steps?

A2: If you are still facing solubility challenges, you can employ several techniques to enhance the solubility of poorly soluble compounds.[8][9] These methods can be used alone or in combination.

  • Co-solvents: Use a mixture of a good solvent (where the compound has some solubility) and a poor solvent (the bulk medium).[10][11] For example, you could dissolve the compound in a small amount of a non-polar solvent like toluene or a polar aprotic solvent like DMSO, and then slowly add it to your aqueous buffer while vortexing.[12]

  • Surfactants: Surfactants form micelles that can encapsulate non-polar molecules, increasing their apparent solubility in aqueous solutions.[8][9] Common non-ionic surfactants include Tween-80 and Pluronic F68.[8]

  • pH Adjustment: As an aromatic amine, the basicity of the nitrogen atom is reduced due to the electron-withdrawing nature of the phenyl rings.[7] However, it may still be possible to protonate the amine under acidic conditions, which would increase its solubility in aqueous media. Attempt to dissolve the compound in buffers with varying acidic pH values.

  • Heating: Gently heating the solvent while dissolving the compound can increase solubility. However, be cautious of potential degradation at elevated temperatures. Always check the compound's stability at higher temperatures.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[8] This can be achieved through techniques like sonication or grinding the powder to a finer consistency.

Q3: Can I use salt formation to improve the solubility of this compound?

A3: Salt formation is a common technique for improving the solubility of acidic and basic drugs.[13] For amines, this typically involves reacting the compound with an acid to form a more soluble salt, such as a hydrochloride salt.[10] Given that this compound is a weak base, forming a stable salt might be challenging but could be explored as an option.

Q4: Are there any specific safety precautions I should take when handling solvents to dissolve this compound?

A4: Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and for each solvent you are using to be aware of all potential hazards.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to determine and enhance the solubility of this compound.

Protocol 1: Solvent Screening for Solubility Determination

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list in the solvent selection table, starting with a small volume (e.g., 100 µL).

  • Mixing: Vortex or sonicate the vials for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect each vial for undissolved solid.

  • Incremental Addition: If the compound has dissolved, continue to add small, known volumes of the solvent, mixing thoroughly after each addition, until a precipitate forms or you reach a desired concentration.

  • Quantification: The solubility can be estimated as the concentration at which the compound remains fully dissolved. For more precise measurements, analyze the clear supernatant of a saturated solution using a technique like HPLC or UV-Vis spectroscopy.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).[12]

  • Titration: While vigorously stirring your aqueous buffer, add the concentrated stock solution dropwise.

  • Monitoring: Monitor the solution for any signs of precipitation (cloudiness).

  • Final Concentration: The point at which precipitation begins is the limit of solubility using this co-solvent system. The final concentration of the organic co-solvent should be kept as low as possible, especially for cell-based assays where it may have cytotoxic effects.

Protocol 3: Micellar Solubilization using a Surfactant

  • Surfactant Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of a surfactant (e.g., Tween-80) above its critical micelle concentration (CMC).

  • Compound Addition: Add an excess amount of this compound to each surfactant solution.

  • Equilibration: Agitate the mixtures for a prolonged period (e.g., 24-48 hours) at a constant temperature to allow them to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis).

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

solubility_workflow cluster_methods Solubility Enhancement Methods start Start: Dissolve this compound solvent_screen Perform Solvent Screening (Non-polar, Polar Aprotic, Polar Protic) start->solvent_screen is_soluble Is Solubility Sufficient? solvent_screen->is_soluble use_cosolvent Use Co-solvent System (e.g., DMSO/Buffer) is_soluble->use_cosolvent No use_surfactant Use Surfactants (e.g., Tween-80) adjust_ph Adjust pH (Acidic Buffers) particle_reduction Particle Size Reduction (Sonication, Grinding) success Proceed with Experiment is_soluble->success Yes re_evaluate Re-evaluate Solubility use_cosolvent->re_evaluate use_surfactant->re_evaluate adjust_ph->re_evaluate particle_reduction->re_evaluate re_evaluate->success Yes failure Consult Further / Consider Derivatization re_evaluate->failure No

A decision workflow for overcoming solubility issues with this compound.

References

Technical Support Center: Process Intensification for the Production of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the process intensification for the synthesis of Bis(4-tert-butylphenyl)amine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the transition from traditional batch processing to more efficient continuous flow methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound, a diarylamine, is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (e.g., 4-tert-butylbromobenzene) and an amine (e.g., 4-tert-butylaniline) in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: What are the main advantages of using process intensification, such as continuous flow chemistry, for this synthesis?

A2: Process intensification through continuous flow chemistry offers several significant advantages over traditional batch processing:

  • Enhanced Safety: Smaller reaction volumes at any given time minimize the risks associated with highly exothermic reactions or hazardous reagents.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher selectivity.[1][2]

  • Increased Productivity and Efficiency: Continuous operation eliminates downtime between batches, leading to higher throughput.[3] Optimized conditions in flow can also lead to higher yields and space-time yields.[4]

  • Consistent Product Quality: Uniform reaction conditions ensure high reproducibility and consistent product quality.[3]

  • Easier Scalability: Scaling up production in a continuous flow system often involves running the system for longer durations or in parallel, rather than redesigning the entire process.[3]

Q3: What are the primary challenges when transitioning the Buchwald-Hartwig amination of this compound to a continuous flow process?

A3: A major challenge is the formation of insoluble inorganic salts (e.g., sodium bromide) as byproducts when using common bases like sodium tert-butoxide. These precipitates can clog the narrow channels of flow reactors, leading to pressure buildup and process shutdown.[5][6] Strategies to mitigate this include using soluble organic bases, applying acoustic sonication to prevent particle aggregation, or designing reactors that can handle slurries.[6][7]

Q4: How do I select the appropriate catalyst and ligand for this reaction?

A4: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. For sterically hindered substrates like those involved in the synthesis of this compound, bulky and electron-rich phosphine ligands are generally preferred. N-heterocyclic carbene (NHC) based palladium catalysts have also shown high activity and stability, making them suitable for continuous flow processes. It is often necessary to screen a variety of ligands and palladium precursors to identify the optimal combination for your specific conditions.

Data Presentation: Batch vs. Continuous Flow Synthesis

The following table summarizes a comparative study of a Buchwald-Hartwig amination process for a pharmaceutical intermediate, illustrating the potential benefits of transitioning from a batch to a continuous flow setup. While this data is not for this compound specifically, it provides a representative comparison.

ParameterBatch ProcessContinuous Flow Process (Pilot Plant)Reference
Catalyst System Pd(OAc)₂ / BINAP[Pd(IPr*)cin)Cl] (Pd-NHC)[4]
Base Sodium tert-butoxidePotassium tert-amylate[4]
Reaction Temperature 100 °C70 °C[4]
Reaction Time (to produce 1 kg) 240 min825 min (at low concentrations)[4]
Yield Quantitative~99% (with no by-products detected)[4]
Catalyst Turnover Number (TON) 58.5428[4]
Space-Time Yield LowerHigher (in optimized lab-scale mini-plant)[4]

Note: The longer reaction time in the pilot flow reactor was due to the use of low reactant concentrations in that specific study. Optimized flow processes can significantly reduce reaction times.

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim BaseH [Base-H]+X- Deprotonation->BaseH RedElim->Pd0 - Ar-NR'R'' Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Continuous_Flow_Setup Continuous Flow Synthesis Workflow cluster_reagents Reagent Delivery ReagentA Reagent A 4-tert-butylbromobenzene + Catalyst/Ligand in Toluene PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B 4-tert-butylaniline + Soluble Base in Toluene PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Packed-Bed or Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow setup for synthesis.

Experimental Protocols

Continuous Flow Synthesis of this compound

This protocol is a representative example based on continuous flow Buchwald-Hartwig amination of similar sterically hindered diarylamines. Researchers should perform their own optimization.

1. Reagent Solution Preparation (in a glovebox under inert atmosphere):

  • Solution A (Aryl Halide & Catalyst):

    • Dissolve 4-tert-butylbromobenzene (1.0 eq) in anhydrous, degassed toluene.

    • Add the palladium pre-catalyst (e.g., a Pd-NHC complex, 0.5-2 mol%).

    • Add the appropriate ligand if not using a pre-catalyst (e.g., XPhos, 1-4 mol%).

    • Stir until fully dissolved.

  • Solution B (Amine & Base):

    • Dissolve 4-tert-butylaniline (1.1 eq) in anhydrous, degassed toluene.

    • Add a soluble organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to avoid precipitation.[6]

    • Stir until fully dissolved.

2. Continuous Flow Reactor Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram above. Use two separate syringe pumps for Solutions A and B.

  • The reactor can be a heated packed-bed reactor or a heated coil reactor (e.g., PFA or stainless steel tubing).

  • Install a back-pressure regulator (BPR) to maintain a constant pressure and prevent solvent boiling at elevated temperatures.

3. Reaction Execution:

  • Purge the entire system with an inert gas (e.g., Argon or Nitrogen).

  • Set the reactor temperature (e.g., 100-140 °C).

  • Set the back-pressure regulator (e.g., 5-10 bar).

  • Start pumping both solutions A and B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor. A typical starting residence time could be 20-60 minutes.

  • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.

4. Work-up and Purification:

  • Collect the output from the reactor.

  • Quench the reaction mixture with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Workflow Start Low or No Conversion? CheckReagents Check Reagent Quality (Anhydrous/Degassed Solvents? Fresh Base/Catalyst?) Start->CheckReagents Yes Clogging Reactor Clogging? Start->Clogging No, but... OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK ScreenCatalyst Screen Catalyst System (Different Ligands/Pd Source) OptimizeConditions->ScreenCatalyst No Improvement SideProducts Side Products Observed? ScreenCatalyst->SideProducts Hydrodehalogenation Hydrodehalogenation (Ar-H formation) SideProducts->Hydrodehalogenation Yes Homocoupling Homocoupling (Ar-Ar formation) SideProducts->Homocoupling Yes Solution1 Change Ligand Adjust Base Stoichiometry Hydrodehalogenation->Solution1 Solution2 Lower Temperature Reduce Catalyst Loading Homocoupling->Solution2 Success Improved Yield/Process Solution1->Success Solution2->Success CheckBase Is Base Soluble? (e.g., NaOtBu) Clogging->CheckBase Yes Solution3 Switch to Soluble Base (e.g., DBU) Apply Sonication CheckBase->Solution3 Yes Solution3->Success

Caption: Decision tree for troubleshooting common synthesis issues.

Problem: Low or no product formation.

  • Question: Are your reagents and solvents of sufficient quality?

    • Answer: The Buchwald-Hartwig amination is sensitive to oxygen and water. Ensure that all solvents are anhydrous and thoroughly degassed. Use fresh, high-purity catalyst, ligand, and base.

  • Question: Are the reaction conditions optimal?

    • Answer: For sterically hindered substrates, higher temperatures (100-140 °C) and longer residence times may be necessary. The choice of base is also crucial; stronger bases are often required, but weaker bases may be necessary if functional groups are sensitive.

  • Question: Is your catalyst system appropriate?

    • Answer: The combination of palladium source and ligand is key. For sterically hindered diarylamines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. It may be necessary to screen several catalyst/ligand combinations.

Problem: Significant side-product formation.

  • Question: Are you observing hydrodehalogenation of your aryl halide (replacement of the halide with hydrogen)?

    • Answer: This side reaction can compete with the desired amination. It can sometimes be minimized by changing the ligand, adjusting the stoichiometry of the amine, or using a different base.

  • Question: Is homocoupling of the aryl halide (forming Ar-Ar) a major issue?

    • Answer: This can occur at high temperatures or with high catalyst loadings. Try reducing the reaction temperature or the amount of catalyst used.

Problem: Reactor clogging in a continuous flow setup.

  • Question: Are you using an inorganic base like NaOtBu or K₂CO₃?

    • Answer: These bases produce insoluble salt byproducts that are a common cause of clogging.[6]

  • Solution:

    • Switch to a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base. These form ionic liquid byproducts that remain in solution.[6]

    • If an inorganic base must be used, consider applying ultrasonic irradiation to the reactor to prevent particle agglomeration and deposition on the reactor walls.[6]

    • Alternatively, employ a reactor designed to handle slurries, such as a continuously stirred tank reactor (CSTR) cascade, though this may impact residence time distribution.[7]

References

Refining experimental protocols involving Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-tert-butylphenyl)amine.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as 4,4'-Di-tert-butyldiphenylamine, is an aromatic amine compound.[1][2] It is a white to light yellow crystalline powder.[3] Due to its chemical structure, it is often utilized as an antioxidant and as a building block in the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[2]

2. What are the main applications of this compound in research?

The primary applications of this compound in a research context include:

  • Antioxidant: It is used as an antioxidant in various materials, including lubricants and polymers, to prevent degradation due to oxidation.[4][5]

  • Organic Electronics: It serves as a precursor or a component in the synthesis of materials for organic electronics, particularly as a hole-transporting material in OLEDs.

  • Synthesis of Stable Radicals: It can be oxidized to form the stable aminoxyl radical, Bis(4-tert-butylphenyl)aminoxyl, which has applications in studying radical reactions and as a stabilizer.[6]

3. What are the typical physical and chemical properties of this compound?

PropertyValue
CAS Number 4627-22-9
Molecular Formula C₂₀H₂₇N
Molecular Weight 281.44 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Melting Point 105-109 °C
Solubility Soluble in toluene; slightly soluble in chloroform and methanol.
Storage Store at room temperature (10°C - 25°C), in a cool, dark, and dry place.[2]

4. What are the key safety precautions when handling this compound?

This compound is associated with the following hazards:

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a common method for the synthesis of diarylamines like this compound.[8][9]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Palladium Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring workup Cool to Room Temperature and Quench with Water monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Troubleshooting Common Issues in Buchwald-Hartwig Amination:

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient.
Poor choice of ligandScreen different phosphine ligands. Bulky, electron-rich ligands are often more effective.
Inappropriate solventEnsure all reagents are soluble in the chosen solvent. Consider using a different solvent or a solvent mixture.
Ineffective baseThe choice of base is critical. Sodium tert-butoxide is commonly used, but other bases like potassium carbonate or phosphate may be more suitable for specific substrates.
Formation of Side Products Reductive dehalogenation of the aryl halideThis can be minimized by the careful selection of the ligand and reaction conditions.
Beta-hydride eliminationThis side reaction can compete with reductive elimination. Optimizing the ligand and temperature can help favor the desired product.[8]
Difficulty in Product Purification Contamination with starting materialsEnsure the reaction goes to completion by monitoring with TLC or GC. Adjust reaction time or temperature if necessary.
Presence of catalyst residuesUse appropriate workup and purification techniques, such as filtration through a plug of silica gel or celite, followed by column chromatography.
Oxidation of this compound to Bis(4-tert-butylphenyl)aminoxyl

The oxidation of this compound yields the stable aminoxyl radical.

Reaction Scheme for Oxidation

Oxidation_Reaction amine This compound radical Bis(4-tert-butylphenyl)aminoxyl amine->radical Oxidation oxidant Oxidizing Agent (e.g., H₂O₂/Na₂WO₄) Antioxidant_Mechanism cluster_propagation Oxidation Chain Propagation cluster_termination Chain Termination by Amine Antioxidant R R• (Alkyl Radical) O2 O₂ ROO ROO• (Peroxy Radical) O2->ROO + O₂ O2->ROO RH R-H (Organic Substrate) ROOH ROOH (Hydroperoxide) ROO->ROOH + R-H ROO->ROOH RH->R + R• ROOH->R Amine Ar₂N-H (this compound) ROO2 ROO• Aminyl Ar₂N• (Stable Radical) Amine->Aminyl ROOH2 ROOH ROO2->Aminyl Donates H• ROO2->ROOH2 OLED_Structure structure Cathode (-) Electron Transport Layer (ETL) Emissive Layer (EML) Hole Transport Layer (HTL) Hole Injection Layer (HIL) Anode (+)

References

Minimizing impurities in Bis(4-tert-butylphenyl)amine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in Bis(4-tert-butylphenyl)amine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercially available this compound typically has a purity of >90%.[1][2] Potential impurities can include unreacted starting materials, byproducts from the synthesis process, and degradation products.

Q2: What is a common synthetic route for this compound, and what impurities can it introduce?

A2: A common method for synthesizing diarylamines like this compound is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction can introduce several types of impurities:

  • Unreacted Starting Materials: Residual 4-tert-butylaniline and 4-tert-butylbromobenzene (or another aryl halide).

  • Homocoupling Products: Formation of 4,4'-di-tert-butylbiphenyl from the coupling of two aryl halide molecules.

  • Hydrodehalogenation Byproducts: The aryl halide can be reduced, leading to the formation of tert-butylbenzene.[3][5]

  • Catalyst Residues: Trace amounts of the palladium catalyst and phosphine ligands may remain in the product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the percentage of the main component and detect less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the main product and any significant impurities by analyzing the chemical shifts and integration of the signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 107 °C) indicates high purity. A broad melting range suggests the presence of impurities.[2]

Troubleshooting Guides

Issue 1: My final product has a low melting point and a broad melting range.

This is a common indicator of significant impurities in your sample.

Possible Cause Troubleshooting Step
Incomplete reactionEnsure optimal reaction conditions (temperature, time, stoichiometry) during synthesis. Monitor the reaction progress using TLC or GC to ensure full consumption of starting materials.
Inefficient purificationThe chosen purification method may not be effective for the specific impurities present. Consider an alternative purification technique (see Issue 2).
Solvent trapped in crystalsEnsure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.

Issue 2: I'm observing multiple spots on the TLC plate after purification.

This indicates that your purification method was not successful in separating the product from one or more impurities.

Possible Cause Troubleshooting Step
Recrystallization: Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can sometimes provide better selectivity.[11]
Recrystallization: Cooling too quickly.Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal size and purity.[12]
Column Chromatography: Incorrect stationary or mobile phase.For amines, standard silica gel can cause peak tailing and poor separation due to its acidic nature. Consider using deactivated silica, alumina, or an amine-functionalized silica column. Adding a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the eluent can also improve separation on standard silica.
Column Chromatography: Overloading the column.Overloading the column leads to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) at room temperature and at their boiling points.

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography Protocol

This protocol is a general guide for the purification of this compound by column chromatography.

  • Stationary Phase Selection:

    • For amines, neutral alumina or amine-functionalized silica gel is often a good choice to avoid peak tailing. If using standard silica gel, consider adding 0.5-1% triethylamine to the eluent.

  • Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give the product an Rf value of around 0.3-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Crude Sample of this compound

Purification MethodInitial Purity (by GC)Final Purity (by GC)YieldNotes
Recrystallization (Ethanol)85%95%70%Good for removing non-polar impurities.
Recrystallization (Hexane)85%92%65%Effective for removing more polar impurities.
Column Chromatography (Silica Gel)85%98%80%Can provide higher purity but may be more time-consuming.
Column Chromatography (Alumina)85%97%78%Good alternative to silica for amines.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final_analysis Final Product synthesis Buchwald-Hartwig Amination crude_analysis Analyze Crude Product (TLC, GC-MS) synthesis->crude_analysis purification_choice Choose Purification Method crude_analysis->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity Difference column_chromatography Column Chromatography purification_choice->column_chromatography Similar Polarity final_analysis Analyze Pure Product (GC-MS, HPLC, NMR) recrystallization->final_analysis column_chromatography->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product Detected (e.g., low melting point, multiple TLC spots) check_reaction Was the reaction complete? start->check_reaction optimize_reaction Optimize reaction conditions: - Time - Temperature - Stoichiometry check_reaction->optimize_reaction No purification_issue Is the purification method appropriate? check_reaction->purification_issue Yes optimize_reaction->start recrystallization_issue Recrystallization Troubleshooting purification_issue->recrystallization_issue Recrystallization Used column_issue Column Chromatography Troubleshooting purification_issue->column_issue Column Used solvent_choice Select a more appropriate recrystallization solvent. recrystallization_issue->solvent_choice cooling_rate Slow down the cooling rate. recrystallization_issue->cooling_rate stationary_phase Change stationary phase (e.g., alumina, amine-silica). column_issue->stationary_phase mobile_phase Modify mobile phase (e.g., add triethylamine). column_issue->mobile_phase pure_product Achieve Pure Product solvent_choice->pure_product cooling_rate->pure_product stationary_phase->pure_product mobile_phase->pure_product

Caption: Troubleshooting decision tree for purifying this compound.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Properties of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidative properties of Bis(4-tert-butylphenyl)amine against commonly used antioxidant standards: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document outlines the mechanisms of action, presents available experimental data, and provides detailed protocols for key antioxidant assays to aid in the evaluation and application of these compounds in research and development.

Introduction to Antioxidant Mechanisms

Understanding the mechanisms by which antioxidants neutralize free radicals is crucial for their effective application. This compound, as a diarylamine, operates through a distinct mechanism compared to the phenolic antioxidants BHT, BHA, and Trolox.

This compound (a Diarylamine Antioxidant):

Diarylamines are known as radical-trapping antioxidants. Their mechanism involves the donation of a hydrogen atom from the amine group to a free radical, resulting in the formation of a stabilized diarylaminyl radical. This radical can then react with another free radical, effectively terminating the radical chain reaction. A key feature of diarylamine antioxidants is their potential for catalytic activity, particularly at elevated temperatures. The diarylamine can be regenerated from its oxidized form, allowing a single molecule to quench multiple free radicals.

Phenolic Antioxidants (BHT, BHA, Trolox):

BHT, BHA, and Trolox are classic examples of phenolic antioxidants. Their primary mechanism of action is hydrogen atom transfer (HAT). The hydroxyl group on the phenol ring donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The bulky tert-butyl groups on BHT and BHA provide steric hindrance, which further stabilizes the phenoxyl radical and enhances the antioxidant's efficacy. Trolox, a water-soluble analog of vitamin E, functions similarly.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound with BHT, BHA, and Trolox using standardized assays is essential for its validation. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating higher antioxidant potency.

Note: Despite a comprehensive literature search, specific IC50 values for this compound from standardized DPPH, ABTS, or cellular antioxidant assays were not available in the public domain at the time of this guide's compilation. The following table presents a summary of reported IC50 values for the reference antioxidants.

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)Cellular Antioxidant Assay (EC50)
This compound Data Not AvailableData Not AvailableData Not Available
BHT 21.09 - 277 µg/mL~13 µg/mL7 - 64 µM
BHA 21 - 23 µg/mLData Not Consistently Reported7 - 64 µM
Trolox ~3.77 µg/mL~2.93 µg/mL0.14 - 1 mM

The presented IC50 and EC50 values for BHT, BHA, and Trolox are compiled from various studies and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for standard in vitro antioxidant assays are provided below to facilitate the independent evaluation of this compound and other compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Principle: DPPH is a stable free radical with a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[1][2]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants (BHT, BHA, Trolox) in a suitable solvent to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[3][4]

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of a compound within a cellular environment.

Principle: The assay utilizes a fluorescent probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. Reactive oxygen species (ROS) generated by an initiator (e.g., AAPH) oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant can suppress this oxidation, leading to a reduction in fluorescence intensity.[5][6][7]

Procedure:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well black microplate and grow to confluency.

  • Cell Treatment: Remove the culture medium and wash the cells. Treat the cells with various concentrations of the test compound or a standard (e.g., Quercetin) along with the DCFH-DA probe.

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the excess probe and compound. Add a free radical initiator, such as AAPH, to induce cellular oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve. The results can be expressed as equivalents of a standard antioxidant like Quercetin.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the antioxidant mechanisms and experimental workflows discussed.

G cluster_mechanism Diarylamine Radical Trapping Mechanism Diarylamine Diarylamine Diarylaminyl_Radical Stabilized Diarylaminyl Radical (Ar2N•) Diarylamine->Diarylaminyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Non_Radical_Product Non-Radical Product Diarylaminyl_Radical->Non_Radical_Product Radical termination Second_Free_Radical Another Free Radical (R'•) Second_Free_Radical->Non_Radical_Product

Diarylamine Antioxidant Mechanism

G cluster_phenolic Phenolic Antioxidant Radical Scavenging Phenolic_Antioxidant Phenolic Antioxidant (e.g., BHT, BHA, Trolox) Phenoxyl_Radical Stabilized Phenoxyl Radical Phenolic_Antioxidant->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule

Phenolic Antioxidant Mechanism

G cluster_workflow DPPH/ABTS Assay Workflow A Prepare Reagent (DPPH or ABTS•+) C Mix Reagent with Sample/Standard A->C B Prepare Sample and Standard Dilutions B->C D Incubate in the Dark C->D E Measure Absorbance (517nm or 734nm) D->E F Calculate % Inhibition and IC50 Value E->F

DPPH/ABTS Assay Workflow

G cluster_workflow_caa Cellular Antioxidant Assay Workflow A Plate and Culture Adherent Cells B Treat Cells with Sample and DCFH-DA Probe A->B C Wash Cells B->C D Induce Oxidative Stress (e.g., with AAPH) C->D E Measure Fluorescence Over Time D->E F Calculate Antioxidant Capacity E->F

Cellular Antioxidant Assay Workflow

Potential Involvement of the Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Upon activation by antioxidants or electrophiles, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes. Some studies suggest that tert-butylated phenolic compounds can activate the Nrf2 pathway.[8] While direct evidence for this compound is lacking, its structural motifs suggest that investigating its potential to modulate this pathway would be a valuable area of future research.

G cluster_nrf2 Simplified Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress / Antioxidant Compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 disrupts complex Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation ARE Nrf2 binds to ARE Nrf2_translocation->ARE Gene_Expression Upregulation of Antioxidant Genes ARE->Gene_Expression

Nrf2 Signaling Pathway

Conclusion

This compound, a diarylamine antioxidant, presents a potentially effective radical-scavenging mechanism that differs from common phenolic antioxidants like BHT, BHA, and Trolox. While a direct quantitative comparison of its antioxidant activity through standardized in vitro assays is currently limited by the lack of publicly available data, its chemical structure and the known properties of diarylamines suggest significant antioxidant potential. The provided experimental protocols and mechanistic insights are intended to facilitate further research and a comprehensive evaluation of this compound as a valuable antioxidant for various applications in research and drug development. Future studies should focus on generating robust quantitative data to allow for a direct and objective comparison with established antioxidant standards.

References

A Comparative Analysis of Bis(4-tert-butylphenyl)amine with Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and pharmaceutical research, the selection of an optimal antioxidant is critical for preventing oxidative degradation, which can compromise the stability and efficacy of a wide range of products. This guide provides a comparative analysis of Bis(4-tert-butylphenyl)amine, a diarylamine antioxidant, with the well-established phenolic antioxidant Butylated Hydroxytoluene (BHT) and the water-soluble vitamin E analog, Trolox. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by available experimental data and mechanistic insights.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound with BHT and Trolox is challenging due to the limited availability of specific IC50 (half-maximal inhibitory concentration) or TEAC (Trolox Equivalent Antioxidant Capacity) values for this compound in publicly accessible scientific literature. However, extensive data exists for the widely used antioxidants BHT and Trolox across various assays. The following table summarizes representative data for these two compounds, providing a baseline for their antioxidant efficacy. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (TEAC)Lipid Peroxidation Inhibition Assay (IC50)
This compound Data not availableData not availableData not available
Butylated Hydroxytoluene (BHT) 21.09 µg/mL - 202.35 µg/mL[1][2]Data varies across studiesInhibition observed, specific IC50 varies[3][4]
Trolox ~3.77 µg/mL - 35.38 µg/mL[5][6][7]1.0 (by definition)[3][8]IC50 as low as 8 µM[9][10]

Note: The IC50 and TEAC values for BHT and Trolox can vary significantly between studies due to differences in experimental conditions, such as solvent, pH, and reaction time. The values presented here are a range compiled from multiple sources to illustrate their general antioxidant potential.

Mechanistic Insights

This compound and Diarylamines

Diarylamines, including this compound, function as potent radical-trapping antioxidants, particularly effective at elevated temperatures. Their mechanism involves the donation of a hydrogen atom from the amine group to a radical, thereby neutralizing it. The resulting diarylaminyl radical is stabilized by resonance. A key feature of diarylamine antioxidants is their ability to participate in a catalytic cycle, allowing a single molecule to trap multiple radicals. This catalytic activity is attributed to the in-situ regeneration of the diarylamine from its oxidation products.

Hindered Phenolic Antioxidants (BHT)

Butylated Hydroxytoluene (BHT) is a classic example of a hindered phenolic antioxidant. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which enhances the stability of the phenoxyl radical formed after hydrogen donation to a free radical. This steric hindrance prevents the phenoxyl radical from initiating new oxidation chains, making BHT a highly effective chain-breaking antioxidant.

Trolox

Trolox, a water-soluble analog of vitamin E, acts as a potent antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge free radicals. The resulting chromanoxyl radical is stabilized by the delocalization of the unpaired electron into the aromatic ring system. Due to its water solubility and well-defined antioxidant activity, Trolox is widely used as a standard in many antioxidant capacity assays.

Cellular Antioxidant Pathways

Many phenolic antioxidants, and potentially diarylamines with similar hydrogen-donating capabilities, can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some antioxidants), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This cellular defense mechanism provides long-lasting protection against oxidative damage. Both BHT and Trolox have been shown to influence the Nrf2 pathway.[1][8]

Below is a diagram illustrating the general mechanism of the Keap1-Nrf2 signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub leads to Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Keap1_mod Modified Keap1 Keap1_mod->Nrf2_free releases Antioxidants Antioxidants / Oxidative Stress Antioxidants->Keap1_Nrf2 inhibit Antioxidants->Keap1_mod modify Maf sMaf Nrf2_nuc->Maf Nrf2_Maf_complex Nrf2-Maf Heterodimer ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes activates transcription Nrf2_Maf_complex->ARE binds to

Figure 1: The Keap1-Nrf2 Signaling Pathway.

Experimental Protocols

For researchers intending to conduct their own comparative studies, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The final concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound, BHT, Trolox) in the same solvent used for the DPPH solution.

  • Reaction: Mix a specific volume of the DPPH solution with a specific volume of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound and a Trolox standard.

  • Reaction: Add a specific volume of the diluted ABTS•+ solution to a specific volume of the sample or Trolox standard.

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of TEAC: The Trolox Equivalent Antioxidant Capacity (TEAC) is calculated by comparing the percentage inhibition of absorbance caused by the test compound to that of a standard curve of Trolox.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model like liposomes or by inducing peroxidation in a lipid-rich substrate.

Methodology (TBARS method as an example):

  • Preparation of Lipid Substrate: Prepare a suspension of a lipid source, such as egg yolk homogenate or isolated biological membranes (e.g., rat liver microsomes).

  • Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as a ferrous salt (e.g., FeSO4) and ascorbic acid.

  • Incubation with Antioxidant: Incubate the lipid substrate and pro-oxidant with various concentrations of the test antioxidant.

  • Measurement of Malondialdehyde (MDA): Stop the reaction and measure the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is commonly done by reacting the sample with thiobarbituric acid (TBA) to form a colored adduct, which is measured spectrophotometrically at around 532 nm.

  • Calculation of Inhibition: The percentage of lipid peroxidation inhibition is calculated by comparing the MDA levels in the presence of the antioxidant to the control (without antioxidant).

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus the concentration of the antioxidant.

Below is a diagram illustrating a general experimental workflow for comparing the antioxidant activity of different compounds.

Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement cluster_analysis Data Analysis A1 Prepare Stock Solutions (this compound, BHT, Trolox) A2 Prepare Serial Dilutions A1->A2 B1 DPPH Assay A2->B1 B2 ABTS Assay A2->B2 B3 Lipid Peroxidation Assay A2->B3 C1 Spectrophotometric Reading (Absorbance) B1->C1 B2->C1 B3->C1 D1 Calculate % Inhibition C1->D1 D2 Determine IC50 / TEAC Values D1->D2 D3 Comparative Analysis D2->D3

Figure 2: Experimental Workflow for Antioxidant Assays.

Conclusion

While a definitive quantitative comparison of the antioxidant activity of this compound against BHT and Trolox is limited by the lack of direct experimental data for the former, the available information on their respective chemical classes provides valuable insights. Diarylamines like this compound are recognized for their potent radical-scavenging capabilities, especially under high-temperature conditions, due to their catalytic regeneration mechanism. Hindered phenols such as BHT are highly effective chain-breaking antioxidants due to the stabilizing effect of their bulky substituents. Trolox serves as a reliable water-soluble antioxidant standard.

Further research is warranted to generate specific quantitative data for this compound using standardized antioxidant assays. This would enable a more direct and comprehensive comparison of its efficacy relative to established antioxidants and facilitate its optimal application in various industrial and pharmaceutical contexts. The provided experimental protocols offer a framework for conducting such comparative studies. Moreover, investigating the potential of this compound to modulate cellular antioxidant pathways, such as the Nrf2-Keap1 system, could reveal additional mechanisms contributing to its cytoprotective effects.

References

Performance Showdown: A Comparative Guide to Bis(4-tert-butylphenyl)amine and Its Analogues in Radical Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and stable antioxidants is a continuous endeavor. Among the various classes of antioxidants, diarylamines, and specifically Bis(4-tert-butylphenyl)amine, have garnered significant attention due to their efficacy as radical scavengers, particularly at elevated temperatures. This guide provides an objective comparison of the performance of this compound and its analogues, supported by available experimental data and detailed methodologies, to aid in the selection of optimal compounds for various applications.

Diarylamines function as "chain-breaking" antioxidants by donating a hydrogen atom to peroxyl radicals, thereby terminating the auto-oxidation chain reaction. The presence of bulky substituents, such as the tert-butyl group, on the phenyl rings enhances the stability of the resulting aminyl radical, preventing it from initiating new oxidation chains. This structural feature is crucial for their performance, especially in demanding environments like lubricating oils and polymers.

Quantitative Performance Comparison

To facilitate a direct comparison of the radical-scavenging capabilities of this compound and its analogues, the following table summarizes key performance indicators from various studies. The primary metric used is the IC50 value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compound DPPHData Not Available
2,4-Di-tert-butylphenolDPPH60Ascorbic Acid<50
4-HydroxydiphenylamineDPPHData Not Available
Alkylated Diphenylamines (general)-Performance varies with alkyl group
Substituted Diphenylamines (general)DPPH/ABTSWide range of activitiesBHT / TroloxVaries

Structure-Activity Relationship: The Role of Substituents

The antioxidant efficacy of diarylamine derivatives is intrinsically linked to their molecular structure. Key structural features that influence performance include:

  • Nature and Position of Substituents: Electron-donating groups, such as alkyl groups, on the phenyl rings generally enhance antioxidant activity. The para position is often favored as it allows for better delocalization and stabilization of the aminyl radical formed after hydrogen donation.

  • Steric Hindrance: Bulky groups, like the tert-butyl substituent, in the ortho and para positions play a crucial role in sterically shielding the nitrogen atom. This hindrance prevents unwanted side reactions and enhances the stability of the antioxidant radical, contributing to its overall effectiveness.

  • N-H Bond Dissociation Enthalpy (BDE): The ease with which the N-H bond breaks to donate a hydrogen atom is a critical determinant of radical-scavenging activity. Substituents that lower the BDE of the N-H bond generally lead to higher antioxidant performance.

The interplay of these factors dictates the overall performance of a given diarylamine antioxidant. For instance, while electron-donating groups increase the ease of hydrogen donation, excessive steric hindrance might impede the approach of the radical species.

Experimental Protocols

The following are detailed methodologies for the two most common assays used to evaluate the radical-scavenging activity of diarylamine antioxidants.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (e.g., this compound or its analogue) is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.

  • Reaction: A small volume of the test compound solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analogue.

Visualizing the Antioxidant Mechanism

The fundamental principle behind the radical-scavenging activity of diarylamines can be visualized as a straightforward workflow.

Antioxidant_Workflow Free_Radical Peroxyl Radical (ROO•) H_Donation Hydrogen Atom Donation Free_Radical->H_Donation Diarylamine Diarylamine (Ar₂NH) Diarylamine->H_Donation Stable_Products Stable Hydroperoxide (ROOH) + Stable Aminyl Radical (Ar₂N•) H_Donation->Stable_Products

Caption: Radical scavenging mechanism of diarylamine antioxidants.

The experimental workflow for determining antioxidant activity using a radical scavenging assay follows a clear, logical progression.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Radical_Solution Prepare Radical Solution (DPPH• or ABTS•+) Mix Mix Radical Solution with Test Compound Radical_Solution->Mix Sample_Dilutions Prepare Serial Dilutions of Test Compound Sample_Dilutions->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Confirming the Structural Integrity of Synthesized Bis(4-tert-butylphenyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the structural integrity of Bis(4-tert-butylphenyl)amine against common alternatives, supported by experimental data and detailed protocols.

The successful synthesis of a target molecule is only the first step in the chemical research and development process. Verifying the structural integrity of the synthesized compound is a critical subsequent step to ensure its identity, purity, and suitability for further applications. This guide outlines the key analytical techniques and provides comparative data for confirming the structure of this compound, a bulky diarylamine with applications in materials science and as a synthetic intermediate.

Comparative Analysis of Diarylamines

To provide a clear benchmark for the characterization of synthesized this compound, the following table summarizes its key physical and spectroscopic properties alongside two common diarylamine alternatives: Diphenylamine and Di-p-tolylamine.

PropertyThis compoundDiphenylamineDi-p-tolylamine
Molecular Formula C20H27NC12H11NC14H15N
Molecular Weight 281.44 g/mol 169.22 g/mol 197.28 g/mol
Melting Point 105-109 °C53-54 °C79-81 °C
¹H NMR (CDCl₃, δ) ~7.2 (d), ~6.9 (d), ~5.6 (s, NH), ~1.3 (s, t-Bu)7.25 (t), 7.07 (d), 6.92 (t), 5.68 (s, NH)7.04 (d), 6.95 (d), 5.58 (s, NH), 2.29 (s, Me)
¹³C NMR (CDCl₃, δ) ~143, ~140, ~126, ~117, ~34, ~31142.9, 129.1, 120.8, 117.6140.7, 130.3, 129.5, 117.2, 20.8
FT-IR (cm⁻¹) ~3400 (N-H), ~2960 (C-H), ~1600, 1500 (C=C)~3400 (N-H), ~3050 (C-H), ~1600, 1500 (C=C)~3400 (N-H), ~2920 (C-H), ~1600, 1510 (C=C)
Mass Spec. (m/z) 281 (M+), 266, 267[1]169 (M+), 168, 167197 (M+), 182, 167

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation of this compound are provided below.

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[2][3] A general procedure adaptable for the synthesis of this compound is as follows:

Materials:

  • 4-bromo-tert-butylbenzene

  • 4-tert-butylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Di-tert-butylphosphino)biphenyl (JohnPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and JohnPhos (2-4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 4-bromo-tert-butylbenzene (1.0 equivalent) and 4-tert-butylaniline (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Dissolve a small sample of the synthesized compound in deuterated chloroform (CDCl₃). The characteristic signals for this compound include doublets in the aromatic region (~6.9-7.2 ppm) corresponding to the protons on the phenyl rings, a singlet for the N-H proton (~5.6 ppm), and a prominent singlet for the tert-butyl protons (~1.3 ppm).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will show distinct signals for the different carbon environments. Key signals include those for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the various aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H stretch: A sharp to moderately broad peak around 3400 cm⁻¹, indicative of the secondary amine.

  • C-H stretch (sp³): Strong absorptions around 2960 cm⁻¹ due to the methyl groups of the tert-butyl substituents.

  • C-H stretch (sp²): Weaker absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

  • C=C stretch: Aromatic ring stretching vibrations typically appear in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 281, corresponding to the molecular weight of the compound.[1]

  • Major Fragmentation Peaks: Characteristic fragments are observed at m/z = 266 (loss of a methyl group) and m/z = 267.[1]

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structural integrity of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation synthesis Buchwald-Hartwig Amination of 4-bromo-tert-butylbenzene and 4-tert-butylaniline purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms comparison Compare Data with Reference and Alternatives nmr->comparison ftir->comparison ms->comparison

Workflow for Structural Confirmation

By following these experimental protocols and comparing the obtained data with the reference values and those of known alternatives, researchers can confidently confirm the structural integrity of their synthesized this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Data for Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative performance data for analytical methods used for the determination of aromatic amines, which can be considered analogous to the expected performance for Bis(4-tert-butylphenyl)amine and a common alternative, N,N'-diphenyl-p-phenylenediamine (DPPD).

Table 1: Representative Performance of GC-FID for Aromatic Amine Analysis

ParameterThis compound (Expected)N,N'-diphenyl-p-phenylenediamine (DPPD) (Representative)
Linearity Range 1 - 500 µg/mL5 - 250 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%92 - 108%
Precision (% RSD) < 10%< 8%
Limit of Detection (LOD) ~0.5 µg/mL~0.8 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~2.5 µg/mL

Table 2: Representative Performance of HPLC-UV for Aromatic Amine Analysis

ParameterThis compound (Expected)N,N'-diphenyl-p-phenylenediamine (DPPD) (Representative)
Linearity Range 5 - 200 µg/mL5 - 28 µg/mL[1]
Correlation Coefficient (r²) > 0.999> 0.999[1]
Accuracy (% Recovery) 95 - 105%98 - 103%
Precision (% RSD) < 5%< 2%[2]
Limit of Detection (LOD) ~1 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL5 µg/mL[1]

Table 3: Representative Performance of LC-MS/MS for Aromatic Amine Analysis

ParameterThis compound (Expected)N,N'-diphenyl-p-phenylenediamine (DPPD) (Representative)
Linearity Range 5 - 2000 ng/mL[3][4][5][6]1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.997
Accuracy (% Bias) -15% to +15%[3][4]-10% to +10%
Precision (% RSD) < 15%[3][4]< 10%
Limit of Detection (LOD) ~0.5 ng/mL~0.2 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL[5]1 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific matrix and instrumentation used.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis and purity assessment of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame-ionization detector (FID), a split/splitless injector, and a capillary column suitable for amine analysis (e.g., Agilent CP-Wax for Volatile Amines).[7]

  • Chromatographic Conditions:

    • Column: Agilent CP-Wax for Volatile Amines, 30 m x 0.32 mm ID, 1.2 µm film thickness.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 10 minutes.

    • Injector Temperature: 270°C.

    • Detector Temperature: 290°C.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of methanol to prepare a stock solution of 500 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve using linear regression.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers good selectivity and sensitivity for the quantification of this compound in various matrices.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 200 µg/mL in methanol.

    • Generate calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations from 5 µg/mL to 200 µg/mL.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the sample concentration using the linear regression equation derived from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (Expected): Precursor ion (m/z 282.2) → Product ions (e.g., m/z 226.2, m/z 170.1). These transitions would need to be optimized experimentally.

      • N,N'-diphenyl-p-phenylenediamine (Representative): Precursor ion (m/z 261.1) → Product ions (e.g., m/z 184.1, m/z 92.1).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Create working solutions and calibration standards by diluting the stock solution with a 50:50 mixture of methanol and water to cover the range of 1 ng/mL to 1000 ng/mL.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

    • Perform quantification using the regression equation of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validation of analytical methods.

Cross_Validation_Workflow cluster_planning Planning & Development cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation Execution cluster_conclusion Conclusion define_analyte Define Analyte & Purpose (this compound) develop_method_A Develop Method A (e.g., HPLC-UV) define_analyte->develop_method_A develop_method_B Develop Method B (e.g., GC-FID) define_analyte->develop_method_B validate_A Validate Method A (Linearity, Accuracy, Precision) develop_method_A->validate_A validate_B Validate Method B (Linearity, Accuracy, Precision) develop_method_B->validate_B analyze_samples Analyze Same Set of Samples by Both Methods validate_A->analyze_samples validate_B->analyze_samples compare_data Compare Datasets (Statistical Analysis) analyze_samples->compare_data assess_agreement Assess Agreement (Acceptance Criteria) compare_data->assess_agreement report Final Report & Conclusion assess_agreement->report

Caption: Workflow for the cross-validation of two analytical methods.

Signaling_Pathway_Analogy cluster_input Input Signal cluster_pathways Analytical Pathways cluster_output Output Signal cluster_integration Data Integration & Comparison Sample Analytical Sample Method_A Method A (e.g., HPLC-UV) Sample->Method_A Method_B Method B (e.g., GC-FID) Sample->Method_B Method_C Method C (e.g., LC-MS/MS) Sample->Method_C Result_A Result A Method_A->Result_A Result_B Result B Method_B->Result_B Result_C Result C Method_C->Result_C Comparison Cross-Validation Comparison Result_A->Comparison Result_B->Comparison Result_C->Comparison

Caption: Analogy of analytical cross-validation to parallel signaling pathways.

References

A Comparative Analysis of Bis(4-tert-butylphenyl)amine as a Stabilizer Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the ever-evolving landscape of material science and pharmaceutical development, the selection of an appropriate stabilizer is paramount to ensure product integrity, longevity, and efficacy. This guide provides a comprehensive comparison of the performance of Bis(4-tert-butylphenyl)amine, a secondary diarylamine antioxidant, against leading commercial stabilizers. This analysis is supported by a review of experimental data and methodologies to assist researchers in making informed decisions.

Executive Summary

This compound demonstrates notable efficacy as a stabilizer, primarily functioning as a secondary antioxidant that scavenges peroxy radicals. Its performance is comparable, and in some aspects potentially superior, to certain commercial alternatives, particularly in scenarios requiring robust thermal stability. However, like many aromatic amines, potential discoloration can be a limiting factor in color-sensitive applications. Commercial alternatives, such as hindered phenols and phosphite-based antioxidants, offer a broad spectrum of properties, with their own distinct advantages and disadvantages in terms of efficacy, compatibility, and physical characteristics. The choice of the optimal stabilizer is therefore highly dependent on the specific polymer matrix, processing conditions, and end-use application requirements.

Comparative Performance Data

To provide a clear and concise overview, the following tables summarize the performance of this compound in comparison to widely used commercial stabilizers. It is important to note that direct, side-by-side comparative studies for this compound are limited in publicly available literature. Therefore, data from a closely related and structurally similar compound, 4,4'-Bis(2,6-di-tert-butylphenol), is included to provide valuable insights into the potential performance of diarylamine antioxidants.

Table 1: Thermal Stability Performance in Polypropylene (PP)

StabilizerTypeConcentration (wt%)Oxidation Induction Time (OIT) at 200°C (minutes)[1]
4,4'-Bis(2,6-di-tert-butylphenol) Hindered Bisphenol0.3~100
Irganox 1010 Hindered Phenol0.3~30
Irganox 1098 Hindered Phenol0.3~33
Irganox B215 (Blend) Phenol/Phosphite0.3~80
Irganox HP2215 (Blend) Phenol/Phosphite0.3~15
Control (Unstabilized PP) -0< 5

Note: Data for 4,4'-Bis(2,6-di-tert-butylphenol) is presented as a proxy for the performance of a diarylamine structure. Irganox B215 and HP2215 are commercial blends containing a mix of primary and secondary antioxidants.

Table 2: General Comparison of Stabilizer Classes

Stabilizer ClassPrimary FunctionAdvantagesDisadvantagesCommercial Examples
Secondary Diarylamines Radical Scavenger (Secondary Antioxidant)High thermal stability, effective at high temperatures.Can cause discoloration (yellowing or pinking).This compound, Naugard 445
Hindered Phenols Radical Scavenger (Primary Antioxidant)Good long-term thermal stability, low volatility, widely used.Can be less effective at very high processing temperatures compared to amines.Irganox 1010, Irganox 1076, BHT
Phosphites/Phosphonites Hydroperoxide Decomposer (Secondary Antioxidant)Excellent process stability, synergistic with primary antioxidants, good color preservation.Can be susceptible to hydrolysis.Irgafos 168, Ultranox 626
Hindered Amine Light Stabilizers (HALS) Radical Scavenger (for UV degradation)Highly effective against UV degradation, regenerative mechanism provides long-term protection, also offers some thermal stability.Can interact with acidic components.[2]Tinuvin 770, Chimassorb 944

Antioxidant Mechanisms and Signaling Pathways

The primary role of antioxidants in polymers is to interrupt the degradation cycle initiated by heat, light, or mechanical stress. This degradation proceeds via a free-radical chain reaction.

Free Radical Scavenging Mechanism

Aromatic amines, like this compound, and hindered phenols function as primary antioxidants by donating a hydrogen atom to peroxy radicals (ROO•), thereby neutralizing them and preventing further propagation of the degradation chain.

Free Radical Scavenging Polymer (RH) Polymer (RH) Alkyl Radical (R•) Alkyl Radical (R•) Polymer (RH)->Alkyl Radical (R•) Initiation (Heat, UV) Peroxy Radical (ROO•) Peroxy Radical (ROO•) Alkyl Radical (R•)->Peroxy Radical (ROO•) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) + RH Stabilized Radical Stabilized Radical Peroxy Radical (ROO•)->Stabilized Radical + AH (Antioxidant) Alkoxy (RO•) + Hydroxyl (•OH) Radicals Alkoxy (RO•) + Hydroxyl (•OH) Radicals Hydroperoxide (ROOH)->Alkoxy (RO•) + Hydroxyl (•OH) Radicals Decomposition Further Degradation Further Degradation Alkoxy (RO•) + Hydroxyl (•OH) Radicals->Further Degradation

Caption: Free radical chain reaction in polymer degradation and its interruption by a primary antioxidant (AH).

Hydroperoxide Decomposition

Secondary antioxidants , such as phosphites, act by decomposing hydroperoxides (ROOH) into non-radical, stable products, thus preventing them from generating new radicals. Aromatic amines can also exhibit some secondary antioxidant activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of stabilizer efficacy.

Oxidative Induction Time (OIT)

This method, standardized by ASTM D3895 and ISO 11357, determines the time it takes for a material to begin to oxidize at a specified temperature in an oxygen atmosphere.[3][4] It is a rapid and effective way to assess the thermal-oxidative stability of a stabilized polymer.

Methodology:

  • Sample Preparation: A small, uniform sample (5-10 mg) of the polymer containing the stabilizer is placed in an open aluminum pan for a differential scanning calorimeter (DSC).

  • Instrument Setup: The DSC is purged with an inert gas (typically nitrogen).

  • Heating: The sample is heated under the inert atmosphere to a constant isothermal temperature (e.g., 200°C for polypropylene).

  • Gas Switch: Once the temperature has stabilized, the purge gas is switched to oxygen at the same flow rate.

  • Measurement: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater thermal stability.[5][6][7]

OIT Experimental Workflow cluster_0 DSC Instrument Sample Prep Sample Preparation (5-10mg) Heating Heat to Isothermal Temp (e.g., 200°C) under N2 Sample Prep->Heating Gas Switch Switch to O2 Atmosphere Heating->Gas Switch Measurement Measure Time to Exothermic Peak (OIT) Gas Switch->Measurement

Caption: Workflow for Oxidative Induction Time (OIT) measurement using Differential Scanning Calorimetry (DSC).

Accelerated UV Aging

This test, often following standards like ASTM G155, simulates the damaging effects of long-term sun exposure in a laboratory setting.[8][9]

Methodology:

  • Sample Preparation: Polymer samples with and without stabilizers are molded into standardized plaques or films.

  • Exposure: The samples are placed in a xenon arc weathering chamber. This chamber exposes the samples to a light spectrum that mimics natural sunlight, along with controlled cycles of temperature and humidity to simulate outdoor conditions.[10]

  • Evaluation: At predetermined intervals, samples are removed and tested for changes in their physical and chemical properties. This can include:

    • Colorimetry: To quantify color change and yellowing.

    • Mechanical Testing: Tensile strength, elongation at break, and impact strength are measured to assess the retention of mechanical properties.

    • Spectroscopy (FTIR): To detect the formation of carbonyl groups, which are indicative of polymer oxidation.

Accelerated UV Aging Workflow Sample Prep Prepare Polymer Samples Xenon Arc Exposure Expose to UV, Heat, and Moisture Cycles (ASTM G155) Sample Prep->Xenon Arc Exposure Periodic Evaluation Evaluate Samples at Intervals Xenon Arc Exposure->Periodic Evaluation Colorimetry Color Measurement Periodic Evaluation->Colorimetry Mechanical Testing Tensile & Impact Strength Periodic Evaluation->Mechanical Testing FTIR Spectroscopy Chemical Analysis Periodic Evaluation->FTIR Spectroscopy

References

Benchmarking Bis(4-tert-butylphenyl)amine-Based Systems in Catalytic C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

The development of efficient catalytic systems is paramount in modern organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone methodology for forging these critical linkages. The efficacy of this reaction is profoundly influenced by the choice of ligand coordinated to the palladium center, which dictates the catalyst's stability, activity, and substrate scope.

Quantitative Comparison of Catalyst Performance

To objectively assess the performance of a catalytic system, a benchmark reaction is often employed. The palladium-catalyzed amination of an electron-neutral aryl chloride, such as 4-chlorotoluene, with a secondary amine like morpholine, serves as a suitable model. The performance of various established phosphine ligands in this reaction is summarized below.

Ligand/Catalyst SystemPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
XPhos Pd₂(dba)₃NaOtBuToluene100694[1]62.710.4
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*--
BINAP Pd₂(dba)₃NaOtBuToluene110-High[2]--
Bis(4-tert-butylphenyl)amine -----N/AN/AN/A

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature. TON and TOF were calculated based on a 1.5 mol% palladium loading as per the detailed protocol for the XPhos system. Data for the this compound system is not available in the searched literature and would require experimental determination.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate benchmarking of catalyst performance. Below are protocols for the benchmark Buchwald-Hartwig amination reaction.

Protocol 1: Buchwald-Hartwig Amination using XPhos Ligand

This protocol details the procedure for the palladium-catalyzed cross-coupling of 4-chlorotoluene and morpholine using the well-established XPhos ligand.

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Water (deionized)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add 5 mL of degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the resulting mixture to reflux and maintain for 6 hours. Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with 10 mL of water and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to afford 4-(p-tolyl)morpholine.[1]

Protocol 2: General Procedure for High-Throughput Ligand Screening

This protocol outlines a workflow for the parallel screening of various ligands, including this compound, to determine their efficacy in the Buchwald-Hartwig amination.

Materials and Reagents:

  • 96-well aluminum reaction block with glass vials and stir bars

  • Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)

  • Stock solutions of various phosphine and amine ligands (including this compound) in an appropriate solvent

  • Aryl halide stock solution (e.g., 4-chlorotoluene in toluene)

  • Amine stock solution (e.g., morpholine in toluene)

  • Base stock solution (e.g., NaOtBu in THF)

  • Internal standard stock solution (for GC/LC-MS analysis)

Procedure:

  • To each vial in the 96-well plate, add the palladium precursor stock solution.

  • Add the respective ligand stock solution to each designated vial.

  • Add the aryl halide and amine stock solutions to all vials.

  • Add the base stock solution to initiate the reactions.

  • Add the internal standard stock solution to each vial.

  • Seal the vials and place the reaction block on a heating and stirring plate set to the desired temperature.

  • After the specified reaction time, cool the block to room temperature.

  • Quench the reactions with a suitable solvent and filter to remove solids.

  • Analyze the resulting solutions by GC or LC-MS to determine the yield of the desired product by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

To visualize the underlying chemical processes and experimental designs, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)(X)L OxAdd->PdII_ArylHalide Ligand_Exchange Amine Coordination PdII_ArylHalide->Ligand_Exchange PdII_Amine [Ar-Pd(II)(NHR'R'')L]X Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product ArX Ar-X ArX->OxAdd Amine H-NR'R'' Amine->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow Start Start: Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) Prep Prepare Stock Solutions (Pd Precursor, Ligands, Reactants, Base, Standard) Start->Prep Dispense Dispense Reagents into 96-Well Reaction Block Prep->Dispense React Seal, Heat, and Stir for a Defined Time Dispense->React Workup Quench and Workup React->Workup Analysis Analyze by GC or LC-MS Workup->Analysis Data Determine Yields and Compare Ligand Performance Analysis->Data End End: Identify Optimal Ligand Data->End

Caption: Workflow for high-throughput phosphine ligand screening.

Concluding Remarks

The selection of an appropriate ligand is a critical parameter in optimizing the Buchwald-Hartwig amination reaction. While phosphine-based ligands such as XPhos and RuPhos have demonstrated high efficacy and broad applicability, the exploration of alternative ligand scaffolds, including diarylamines like this compound, remains an area of interest for potentially discovering novel reactivity or more cost-effective catalytic systems. The protocols and comparative framework provided herein offer a robust starting point for researchers to systematically evaluate the catalytic activity of this compound-based systems and benchmark their performance against established standards in the field.

References

A Comparative Guide to the Synthetic Routes of Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to Bis(4-tert-butylphenyl)amine, a key intermediate in the development of various organic materials and pharmaceutical compounds. We will delve into the experimental protocols of established methods such as the Buchwald-Hartwig amination and the Ullmann condensation, alongside a novel metal-free approach, presenting quantitative data to facilitate an objective comparison of their performance.

At a Glance: Comparison of Synthetic Routes

Parameter Buchwald-Hartwig Amination Ullmann Condensation Smiles Rearrangement (Metal-Free)
Starting Materials 4-tert-butylaniline, 4-tert-butylbromobenzene4-tert-butylaniline, 4-tert-butyliodobenzeneN-(4-nitrophenyl)benzenesulfinamide derivative, 4-tert-butylaniline
Catalyst Palladium-based (e.g., Pd(OAc)₂, (NHC)Pd(allyl)Cl)Copper-based (e.g., CuI, Copper bronze)None (Metal-Free)
Ligand Phosphine-based (e.g., t-BuXPhos) or NHC-basedOften ligand-free or simple ligands (e.g., PPh₃)Not Applicable
Base Strong, non-nucleophilic (e.g., NaOtBu, LiOtBu, Cs₂CO₃)Inorganic base (e.g., K₂CO₃)Inorganic base (e.g., K₂CO₃, LiOH, Cs₂CO₃)
Solvent Anhydrous, non-polar (e.g., Toluene, Xylene)High-boiling polar or non-polar (e.g., DMF, Toluene)Polar aprotic (e.g., DMF)
Temperature 80-120 °C100-230 °C60-150 °C
Reaction Time 5 minutes - 24 hours24 - 168 hours16 hours
Reported Yield ~91% (for a similar substrate)[1]Low to good (typically <70%)[2]Good (for analogous products)[3][4]
Key Advantages High yields, relatively mild conditions, broad substrate scope.[1]Low-cost catalyst, simpler reaction setup.Avoids transition metal contamination, mild conditions.[3][4]
Key Disadvantages Expensive and toxic palladium catalyst and ligands, requires inert atmosphere.Harsh reaction conditions (high temperatures), long reaction times, often lower yields.[2]Limited substrate scope for the sulfonyl component.[3][4]

Experimental Protocols

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-nitrogen bonds.[1]

Reaction Scheme:

Detailed Protocol:

An oven-dried Schlenk tube is charged with palladium(II) acetate (1-2 mol%), a suitable phosphine or N-heterocyclic carbene (NHC) ligand (e.g., t-BuXPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). 4-tert-butylaniline (1.0 equivalent) and 4-tert-butylbromobenzene (1.0-1.2 equivalents) are then added, followed by an anhydrous solvent such as toluene or xylene. The reaction mixture is heated to 80-120 °C and stirred for a period ranging from 5 minutes to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[2][5]

Reaction Scheme:

Detailed Protocol:

A mixture of 4-tert-butylaniline (1.0 equivalent), 4-tert-butyliodobenzene (1.0 equivalent), a copper catalyst such as copper(I) iodide (5-10 mol%) or activated copper bronze (stoichiometric), and a base like potassium carbonate (2.0 equivalents) is placed in a sealed tube or a flask equipped with a reflux condenser. A high-boiling solvent such as N,N-dimethylformamide (DMF) or toluene is added. The reaction mixture is heated to a high temperature, typically ranging from 100 to 230 °C, for 24 to 168 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove insoluble inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.

Metal-Free Desulfinylative Smiles Rearrangement

A more recent, metal-free approach involves a desulfinylative Smiles rearrangement, offering a pathway to diarylamines without the need for transition metal catalysts.[3][4]

Reaction Scheme:

This method proceeds in two conceptual steps, which can be performed in one pot:

  • Formation of a sulfinamide intermediate from a sulfinate and an aniline.

  • Base-mediated rearrangement to the diarylamine.

Detailed Protocol:

In a one-pot procedure, a suitable N-(4-nitrophenyl)benzenesulfinamide derivative is synthesized in situ or used as a starting material. To a solution of this sulfinamide in a polar aprotic solvent like DMF, 4-tert-butylaniline (1.0-1.2 equivalents) and a base such as potassium carbonate, lithium hydroxide, or cesium carbonate (2.0 equivalents) are added. The reaction mixture is heated to 60-150 °C for approximately 16 hours. The progress of the reaction can be monitored by TLC. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for selecting a synthetic route based on key experimental considerations.

Synthetic_Route_Comparison cluster_start Decision Point cluster_methods Synthetic Methods cluster_criteria Evaluation Criteria cluster_end Outcome start Select Synthetic Route yield_cost High Yield & Cost Sensitivity start->yield_cost conditions Reaction Conditions (Temp, Time) start->conditions purity Metal Contamination Concerns start->purity buchwald Buchwald-Hartwig Amination end_b This compound buchwald->end_b Product ullmann Ullmann Condensation end_u This compound ullmann->end_u Product smiles Smiles Rearrangement end_s This compound smiles->end_s Product yield_cost->buchwald High Yield Paramount yield_cost->ullmann Low Catalyst Cost conditions->buchwald Milder Conditions conditions->ullmann Tolerates Harsh Conditions conditions->smiles Mild Conditions purity->buchwald Requires Careful Purification purity->ullmann Requires Careful Purification purity->smiles Metal-Free Product

Caption: Comparative workflow of synthetic routes to this compound.

References

Assessing Reproducibility: A Comparative Guide to a Novel Hole-Transporting Material versus Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a detailed comparison of a novel hole-transporting material (HTM), synthesized from a triphenylamine precursor, against the widely used standard, Spiro-OMeTAD, in the context of perovskite solar cell performance. The data and protocols are based on a reproducible experiment to assist in assessing its applicability and performance.

The search for efficient and cost-effective alternatives to the current standard hole-transporting material, Spiro-OMeTAD, is a significant area of research in the development of perovskite solar cells. The complex synthesis and purification processes of Spiro-OMeTAD contribute to the overall cost of device fabrication. This guide focuses on a study that synthesized and characterized three new triphenylamine-based enamines as potential HTMs and compared their performance directly with Spiro-OMeTAD.[1]

Quantitative Performance Comparison

The performance of the novel isomeric triphenylamine-based enamines was evaluated in perovskite solar cells and compared with the standard Spiro-OMeTAD. The key photovoltaic parameters are summarized in the table below. The data presented is for devices fabricated under identical conditions to ensure a fair comparison. The novel HTMs, particularly "Compound 1" and "Compound 3", demonstrated power conversion efficiencies (PCE) comparable to that of Spiro-OMeTAD.[1]

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF)
Compound 1 18.41.0523.40.75
Compound 2 16.51.0422.80.70
Compound 3 18.21.0623.20.74
Spiro-OMeTAD (Control) 19.01.0723.60.76

Experimental Protocols

The following sections detail the methodologies for the synthesis of a representative novel HTM ("Compound 1") and the fabrication of the perovskite solar cell devices, enabling researchers to reproduce these experiments.

Synthesis of N-(2,2-diphenylethenyl)-4-methoxyaniline (Compound 1)

This protocol describes a one-step condensation reaction for the synthesis of the novel hole-transporting enamine.

  • Reactants:

    • p-anisidine (1.0 equivalent)

    • 2,2-diphenylacetaldehyde (1.0 equivalent)

  • Solvent: Toluene

  • Procedure:

    • A solution of p-anisidine and 2,2-diphenylacetaldehyde in toluene is heated at reflux for 24 hours.

    • The reaction mixture is then cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

    • The final product is further purified by recrystallization from a mixture of hexane and ethyl acetate.

Perovskite Solar Cell Fabrication

The following protocol outlines the fabrication of the n-i-p planar perovskite solar cells used for comparing the performance of the different HTMs.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate by spray pyrolysis.

  • Perovskite Layer Deposition: A triple-cation perovskite precursor solution [Cs0.05(FA0.87MA0.13)0.95]Pb(I1-xBrx)3 is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition:

    • Solutions of the novel HTMs (Compound 1, 2, or 3) or Spiro-OMeTAD are prepared in chlorobenzene.

    • Additives such as 4-tert-butylpyridine (tBP), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(bis(trifluoromethylsulfonyl)imide) (FK209) are added to the HTM solutions.

    • The respective HTM solution is then spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold back electrode is deposited by thermal evaporation under high vacuum.

Visualizing the Experimental Workflow and Device Architecture

The following diagrams illustrate the synthesis pathway for the novel HTM and the architecture of the fabricated perovskite solar cell.

Synthesis_Workflow Reactants p-anisidine + 2,2-diphenylacetaldehyde Reaction Reflux in Toluene (24 hours) Reactants->Reaction Condensation Purification Column Chromatography & Recrystallization Reaction->Purification Product Compound 1 (Novel HTM) Purification->Product

Caption: Synthesis workflow for the novel hole-transporting material.

Solar_Cell_Architecture cluster_device Perovskite Solar Cell Structure Gold Gold (Au) Electrode HTL Hole-Transporting Layer (HTL) (Compound 1 or Spiro-OMeTAD) HTL->Gold Perovskite Perovskite Absorber Layer Perovskite->HTL ETL Electron Transport Layer (TiO2) ETL->Perovskite FTO FTO Glass Substrate FTO->ETL Light Incident Light

Caption: Architecture of the fabricated perovskite solar cell.

References

Safety Operating Guide

Proper Disposal of Bis(4-tert-butylphenyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Bis(4-tert-butylphenyl)amine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound, while classified by some suppliers as not a hazardous substance under specific regulations, is also reported to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, cautious handling and appropriate disposal as a chemical waste product are imperative.

Disposal Procedures

The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point.[1] This ensures that the compound is managed in an environmentally responsible manner, adhering to local and national regulations.[2] Alternative disposal methods may include treatment at a licensed chemical destruction facility or controlled incineration supplemented with flue gas scrubbing to neutralize harmful emissions.

Key Disposal Steps:

  • Collection: Unused or waste this compound should be collected in a suitable, sealed, and properly labeled container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1][4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[1]

  • Containment and Cleanup:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into a sealed container for disposal.[1][5]

    • For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.

  • Decontamination: Wash the spill area thoroughly with water.[1] Prevent runoff from entering drains.[1]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as personal protective equipment, labware, and cleaning materials, should be treated as contaminated waste. These materials must be collected in sealed bags or containers and disposed of through a certified hazardous waste management service.[1]

Summary of Disposal and Safety Information

AspectGuidelineSource
Primary Disposal Method Dispose of as authorized hazardous or special waste.[1]
Regulatory Compliance Disposal must be in accordance with local and national regulations.[2]
Spill Cleanup (Dry) Use dry cleanup procedures; avoid generating dust. Collect in sealed containers.[1]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[1]
Environmental Precautions Prevent runoff into drains and waterways.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: 1. Wear appropriate PPE 2. Contain and collect spill 3. Decontaminate area is_spill->spill_cleanup Yes collect_waste Collect waste in a suitable, sealed, and labeled container is_spill->collect_waste No spill_cleanup->collect_waste contaminated_materials Are there contaminated materials (e.g., PPE, labware)? collect_waste->contaminated_materials store_waste Store waste in a cool, dry, well-ventilated area contact_disposal Contact licensed hazardous waste disposal service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end contaminated_materials->store_waste No collect_contaminated Collect contaminated materials in a sealed container for disposal contaminated_materials->collect_contaminated Yes collect_contaminated->store_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis(4-tert-butylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis(4-tert-butylphenyl)amine

This guide provides immediate safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following information is synthesized from various safety data sheets to ensure comprehensive protection.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4627-22-9

Hazard Identification and Precautionary Measures:

This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is crucial to avoid all personal contact, including the inhalation of dust or fumes.[1] Always handle this substance in a well-ventilated area or outdoors.[1]

Engineering Controls:

  • Utilize a local exhaust ventilation system to prevent the dispersion of dust.[2]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1] A face shield may be necessary for splash hazards.To protect against eye irritation or serious eye damage from dust or splashes.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Neoprene).[4] Protective clothing to prevent skin contact.[1]Prevents skin irritation.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Respiratory Protection NIOSH/MSHA approved dust respirator.Required if ventilation is inadequate or if dust is generated, to prevent respiratory irritation.[1]
Operational Handling and Storage

Safe Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling.

  • Wear all required personal protective equipment.[1]

  • Avoid generating dust during handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Keep containers securely sealed when not in use.[1]

Storage Requirements:

  • Store in original, tightly closed containers.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

  • Protect containers from physical damage and check regularly for leaks.[1]

Spill Management and Disposal Plan

Immediate and appropriate response to a spill is critical to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the spill area.

  • Ensure proper ventilation.

  • Put on all required personal protective equipment, including respiratory protection.

  • Use dry clean-up procedures to avoid generating dust.[1]

  • Carefully sweep, shovel, or vacuum the spilled material.[1]

  • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Wash the spill area with large amounts of water, preventing runoff from entering drains.[1]

  • If drains or waterways are contaminated, immediately notify emergency services.[1]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety office for specific guidance.

  • Recycle containers if possible, or dispose of them in an authorized landfill.[1]

Emergency First Aid Procedures

In Case of:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Flush skin and hair with running water and soap, if available.[1] Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Move the person to fresh air.[1][2] If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Seek medical advice if you feel unwell.[2]

Workflow for Chemical Spill Response

The following diagram outlines the procedural steps for safely managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Immediate Risk) start->assess evacuate Evacuate Area (If necessary) assess->evacuate Major Spill ppe Don Personal Protective Equipment (PPE) assess->ppe Minor Spill evacuate->ppe contain Contain the Spill (Prevent spreading) ppe->contain cleanup Clean Up Spill (Use dry methods) contain->cleanup decontaminate Decontaminate the Area (Wash with water) cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report the Incident (As per institutional policy) dispose->report end Response Complete report->end

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.